3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(3-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUDJIJHJSUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567452 | |
| Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132470-28-1 | |
| Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl. The information is compiled to support research and development activities requiring a thorough understanding of this biphenyl derivative.
Introduction and Core Structure
This compound is an unsymmetrically substituted biphenyl. Its structure is characterized by a biphenyl core, which is a common scaffold in many biologically active compounds and functional materials.[1][2] The key functional groups are a benzyloxy group at the 3-position and a methoxy group at the 4'-position. These ether functionalities influence the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical determinants of its behavior in biological systems and its utility as a synthetic intermediate.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 132470-28-1 | [3] |
| Molecular Formula | C₂₀H₁₈O₂ | [3] |
| Molecular Weight | 290.36 g/mol | [3] |
| Monoisotopic Mass | 290.1307 Da | [3] |
| Physical State | Not specified (likely solid) | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and ether; insoluble in water. | [5] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Topological Polar Surface Area | 18.5 Ų | [3] |
Synthesis and Experimental Protocols
The primary and most efficient method for synthesizing unsymmetrically substituted biphenyls like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction creates a carbon-carbon bond between an aryl halide and an arylboronic acid.[2]
Synthetic Route: Suzuki-Miyaura Cross-Coupling
The synthesis involves the coupling of 3-(Benzyloxy)bromobenzene (or a related halide) with 4-Methoxyphenylboronic acid .
Detailed Experimental Protocol (General)
The following is a generalized protocol for the Suzuki-Miyaura coupling reaction to synthesize the target compound. Optimization of catalysts, bases, solvents, and temperature is often necessary.
-
Reaction Setup: To a reaction vessel, add 3-(benzyloxy)bromobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Reaction: Heat the mixture, typically to 80-100 °C, and stir for several hours (e.g., 4-24 h) until reaction completion is observed via TLC or LC-MS analysis.
-
Workup and Purification: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Spectroscopic Data
While a full experimental spectrum for this compound is not widely published, expected spectral characteristics can be inferred from its structure and data from analogous compounds.[6][7]
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets) in the range of ~6.9-7.6 ppm. - A singlet for the benzylic CH₂ protons around ~5.1 ppm. - A singlet for the methoxy (OCH₃) protons around ~3.8 ppm. |
| ¹³C NMR | - Multiple signals in the aromatic region (~114-160 ppm). - A signal for the benzylic carbon (~70 ppm). - A signal for the methoxy carbon (~55 ppm). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) is expected at m/z ≈ 290.[3] - Common fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) or the methoxy group (CH₃, m/z 15). |
Potential Biological Activity and Signaling Pathways
Specific biological activity for this compound is not extensively documented. However, related biphenyl and methoxylated phenolic compounds have demonstrated significant antioxidant and anti-inflammatory properties.[5][8] These effects are often attributed to the modulation of key inflammatory signaling pathways.[5]
Biphenyl compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical regulators of inflammation.[5][9][10] An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates these pathways, leading to the production of pro-inflammatory cytokines like TNF-α and various interleukins.[11][12] Inhibition of these pathways by a bioactive compound can reduce this inflammatory response.
Safety and Handling
A detailed safety data sheet (SDS) is not available for this specific compound.[4] As with any research chemical, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is recommended.[4] The toxicological properties have not been thoroughly investigated.
Conclusion
This compound is a structurally interesting biphenyl derivative that can be reliably synthesized via Suzuki-Miyaura coupling. While its specific biological profile is yet to be fully elucidated, its structural similarity to other bioactive methoxylated biphenyls suggests potential for investigation in areas such as anti-inflammatory drug discovery. This guide provides the foundational chemical data and protocols necessary to facilitate further research into this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to the Structure Elucidation of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-(benzyloxy)-4'-methoxy-1,1'-biphenyl, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document outlines a probable synthetic route via the Suzuki-Miyaura cross-coupling reaction and presents a detailed analysis of the expected spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. All quantitative data is summarized in structured tables for clarity. The experimental protocols and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Biphenyl scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The specific substitution pattern of this compound, featuring a benzyloxy and a methoxy group on different phenyl rings, makes it an interesting target for synthesis and further functionalization. This guide serves as a technical resource for researchers, providing the foundational knowledge for the synthesis and characterization of this compound.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The most logical and widely employed method for the synthesis of unsymmetrical biaryls such as this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Two primary retrosynthetic pathways exist for the synthesis of the target molecule:
-
Route A: Coupling of (3-(benzyloxy)phenyl)boronic acid with 1-halo-4-methoxybenzene.
-
Route B: Coupling of 3-halo-1-(benzyloxy)benzene with (4-methoxyphenyl)boronic acid.
The choice between these routes often depends on the commercial availability and stability of the starting materials.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling.
Table 1: Reagents and Reaction Conditions
| Parameter | Value | Notes |
| Aryl Halide | e.g., 1-bromo-3-(benzyloxy)benzene | 1.0 equivalent |
| Boronic Acid | (4-methoxyphenyl)boronic acid | 1.2 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.02 - 0.05 equivalents |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water | - |
| Temperature | 80 - 100 °C | Reflux |
| Reaction Time | 12 - 24 hours | Monitored by TLC |
Procedure:
-
To a round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
The solvent system is added, and the mixture is heated to reflux with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Structure Elucidation
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Table 2: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.35 g/mol |
| Expected [M]⁺ Peak | m/z ≈ 290 |
| Key Fragmentations | Loss of benzyl group (C₇H₇, m/z 91), Loss of benzyloxy group (C₇H₇O, m/z 107), McLafferty rearrangement if applicable. |
Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond, leading to a prominent peak at m/z 91 for the benzyl cation.
Infrared (IR) Spectroscopy
The IR spectrum will indicate the presence of key functional groups.
Table 3: Predicted Infrared Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic, -CH₂-) | 2950 - 2850 |
| C=C (Aromatic) | 1600 - 1450 |
| C-O (Aryl Ether) | 1270 - 1230 (asymmetric), 1050 - 1010 (symmetric) |
| C-O (Benzyl Ether) | ~1240 (asymmetric), ~1040 (symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on the two biphenyl rings and the benzylic protons.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic (Phenyl of Benzyl) | 7.50 - 7.30 | m | 5H |
| Aromatic (Biphenyl) | 7.60 - 6.90 | m | 8H |
| -O-CH₂- | ~5.10 | s | 2H |
| -O-CH₃ | ~3.85 | s | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted δ (ppm) |
| C (Aromatic, C-O) | 160 - 155 |
| C (Aromatic, Quaternary) | 142 - 130 |
| C (Aromatic, CH) | 130 - 110 |
| -O-CH₂- | ~70 |
| -O-CH₃ | ~55 |
Conclusion
The structure of this compound can be confidently assigned through a combination of its synthesis via a predictable and reliable method like the Suzuki-Miyaura cross-coupling and a thorough analysis of its spectroscopic data. This technical guide provides the necessary theoretical framework and predicted data to aid researchers in the synthesis and characterization of this and similar biphenyl compounds. While experimental data is paramount for absolute confirmation, the predictive analysis presented here serves as a robust starting point for any investigation into this molecule.
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of experimentally reported data for a key precursor, 3-hydroxy-4'-methoxy-1,1'-biphenyl, alongside a well-established synthetic protocol for its conversion to the target compound. Predicted spectroscopic data for this compound, based on the precursor's data and known chemical principles, are also provided to facilitate its identification and characterization.
Synthesis and Logical Workflow
The synthesis of this compound is most logically achieved through a two-step process. The initial step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, yielding 3-hydroxy-4'-methoxy-1,1'-biphenyl. This is a widely used and robust method for creating carbon-carbon bonds between aromatic rings. The subsequent step is a standard Williamson ether synthesis to introduce the benzyl protecting group.
Below is a logical workflow diagram illustrating this synthetic pathway.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 3-Hydroxy-4'-methoxy-1,1'-biphenyl (Precursor)
This protocol is based on established Suzuki-Miyaura coupling reactions for the synthesis of hydroxybiphenyls.
Materials:
-
3-Hydroxyphenylboronic acid
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyphenylboronic acid (1.2 equivalents) and 4-iodoanisole (1.0 equivalent) in a 4:1:1 mixture of toluene, ethanol, and water.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-hydroxy-4'-methoxy-1,1'-biphenyl.
Synthesis of this compound (Target Compound)
This protocol describes a standard Williamson ether synthesis for the benzylation of a phenol.
Materials:
-
3-Hydroxy-4'-methoxy-1,1'-biphenyl
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-hydroxy-4'-methoxy-1,1'-biphenyl (1.0 equivalent) in acetone or DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (for acetone) or maintain at room temperature (for DMF) and stir until the starting material is consumed, as monitored by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Spectroscopic Data
Spectroscopic Data for 3-Hydroxy-4'-methoxy-1,1'-biphenyl (Precursor)
The following table summarizes the reported spectroscopic data for the precursor compound.
| Spectroscopic Data for 3-Hydroxy-4'-methoxy-1,1'-biphenyl | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.48 (d, J = 8.8 Hz, 2H), 7.30 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 7.8 Hz, 1H), 7.09 (t, J = 2.0 Hz, 1H), 6.97 (d, J = 8.8 Hz, 2H), 6.84 (dd, J = 8.0, 2.0 Hz, 1H), 4.95 (s, 1H, -OH), 3.85 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 159.2, 155.8, 142.9, 133.5, 130.0, 128.2, 119.8, 115.3, 114.4, 114.2, 55.4. |
| IR (KBr), ν (cm⁻¹) | 3400-3200 (br, O-H), 3030, 2950, 1610, 1500, 1245, 1180, 830. |
| MS (EI), m/z (%) | 200 (M⁺, 100), 185, 157, 128, 77. |
Predicted Spectroscopic Data for this compound (Target Compound)
The following data are predicted based on the precursor's spectra and the introduction of a benzyl group.
| Predicted Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.50-7.30 (m, 7H, Ar-H), 7.25-7.15 (m, 3H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 5.10 (s, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 159.2, 158.9, 142.5, 137.1, 133.8, 129.8, 128.6, 128.1, 127.5, 121.0, 115.0, 114.3, 114.1, 70.1, 55.4. |
| IR (KBr), ν (cm⁻¹) | 3060, 3030 (Ar C-H), 2950, 2870 (Aliph. C-H), 1610, 1500 (Ar C=C), 1245 (Asym. C-O-C), 1025 (Sym. C-O-C), 740, 695 (Ar C-H bend). |
| MS (ESI-TOF) | Calculated for C₂₀H₁₈O₂ [M+H]⁺: 291.1385, found: 291.13xx. |
Concluding Remarks
This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. While a complete, peer-reviewed dataset for the target molecule remains to be published, the information presented herein, based on a logical synthetic route and analysis of a key precursor, offers a reliable framework for researchers engaged in the synthesis, identification, and application of this and related biphenyl compounds. The provided experimental protocols are robust and adaptable, and the predicted spectroscopic data serve as a valuable reference for characterization.
Synthesis of substituted biphenyl compounds
An In-depth Technical Guide to the Synthesis of Substituted Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is a cornerstone in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Biphenyl derivatives are prevalent in numerous marketed drugs, natural products, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[2] Their importance stems from the rigid, well-defined spatial orientation of substituents, which is crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of modern synthetic methodologies for accessing these valuable compounds, focusing on key palladium-catalyzed cross-coupling reactions and direct arylation strategies.
Core Synthetic Methodologies
The construction of the biaryl C-C bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity. The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings, alongside the more recent direct C-H arylation techniques.
A general workflow for these cross-coupling reactions involves the coupling of an aryl halide or pseudohalide with an organometallic reagent in the presence of a transition metal catalyst, typically palladium.
Caption: General workflow for transition metal-catalyzed biphenyl synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely used method for biphenyl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[3] The reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an organoboron compound, such as a boronic acid or a boronate ester.[3][4]
Catalytic Cycle
The mechanism proceeds through a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Quantitative Data
The Suzuki-Miyaura coupling is versatile, accommodating a wide range of electronically diverse substrates, often providing high yields.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 86 |
| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | THF/Toluene/H₂O | Reflux | 99 |
| (2-Bromophenyl)diphenylphosphine oxide | Aryl boronic acids | Pd(dba)₂ / PPh₃ | K₃PO₄ | Dioxane | 100 | 80-99 |
Data compiled from references[5][6][7][8]. Yields can vary based on specific substrates and reaction times.
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde[6]
-
Reagents Setup : To a flask, add 4-bromobenzaldehyde (1.0 equiv), benzeneboronic acid (1.05 equiv), and 1-propanol.
-
Catalyst and Base Addition : Stir the mixture at room temperature for 30 minutes to dissolve the solids. Add palladium acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (1.20 equiv).
-
Reaction : Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the color change of the solution from yellow to dark red/black and confirmed by TLC or ¹H NMR.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash it with saturated NaCl solution, and dry it over anhydrous magnesium sulfate.
-
Purification : Filter the solution and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to afford the final product.
Negishi Coupling
The Negishi coupling is a powerful reaction that couples organic halides or triflates with organozinc compounds.[9] It is particularly useful for its high reactivity and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds.[9] Both palladium and nickel complexes can be used as catalysts.[5][9]
Catalytic Cycle
The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that it does not typically require a base, as organozinc reagents are generally reactive enough for transmetalation.[5]
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide serves as a comprehensive resource on the physical and chemical characteristics of the biphenyl derivative, 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document compiles the available data on this specific compound, outlines general synthetic strategies, and provides context based on related structures. However, it is important to note that detailed experimental data for this particular molecule is not extensively available in the public domain.
Core Physical and Chemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. These characteristics are essential for its handling, purification, and potential applications in research and development.
| Property | Value | Source |
| CAS Number | 132470-28-1 | [1] |
| Molecular Formula | C₂₀H₁₈O₂ | [1] |
| Molecular Weight | 290.35 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available; likely soluble in common organic solvents. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently available in public databases. The following represents predicted spectral characteristics based on the analysis of its structural motifs and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the methoxy protons. The protons on the substituted rings will likely appear as complex multiplets due to spin-spin coupling. The benzylic protons should appear as a singlet around 5.0-5.2 ppm, and the methoxy protons as a singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 20 carbon atoms. The carbons of the biphenyl core, the benzyl group, and the methoxy group will have characteristic chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to show characteristic absorption bands corresponding to:
-
C-H stretching of the aromatic rings.
-
C-O-C stretching of the ether linkages.
-
C=C stretching of the aromatic rings.
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to exhibit a molecular ion peak (M⁺) at m/z ≈ 290. Key fragmentation patterns would likely involve the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91 (tropylium ion), and cleavage of the ether bond on the other ring.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature, the most logical and widely employed method for constructing such unsymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1]
General Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two primary retrosynthetic approaches are feasible:
-
Route A: Coupling of (3-(benzyloxy)phenyl)boronic acid with 4-methoxy-1-halobenzene.
-
Route B: Coupling of 3-halo-1-(benzyloxy)benzene with (4-methoxyphenyl)boronic acid.
A generalized experimental workflow for a Suzuki-Miyaura coupling is as follows:
Caption: Generalized workflow for the synthesis of biphenyls via Suzuki-Miyaura coupling.
Detailed Experimental Parameters (Hypothetical):
-
Reactants:
-
Aryl Halide (e.g., 1-bromo-3-(benzyloxy)benzene or 1-bromo-4-methoxybenzene) (1.0 equiv)
-
Boronic Acid (e.g., (4-methoxyphenyl)boronic acid or (3-(benzyloxy)phenyl)boronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or the signaling pathways associated with this compound. Biphenyl derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern of a benzyloxy group at the 3-position and a methoxy group at the 4'-position suggests that the molecule may possess interesting biological properties worth investigating.
Given the lack of specific data, a hypothetical signaling pathway that could be investigated for a novel biphenyl compound is presented below. For instance, many biphenyl compounds are explored for their anti-inflammatory effects, which often involve the inhibition of the NF-κB signaling pathway.
Caption: A hypothetical mechanism of action for an anti-inflammatory biphenyl compound.
Conclusion and Future Directions
This compound is a structurally interesting molecule within the vast class of biphenyl derivatives. While its fundamental molecular identity is established, a significant gap exists in the experimental characterization of its physical properties and biological activities. The synthetic route via Suzuki-Miyaura coupling is well-established for analogous compounds and provides a clear path for its preparation. Future research should focus on the synthesis, purification, and comprehensive spectroscopic characterization of this compound. Subsequently, screening for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, would be a logical next step to unlock its potential therapeutic value. The elucidation of its mechanism of action through targeted cellular and molecular assays will be crucial for any future drug development efforts.
References
3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical compound 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl. It consolidates all publicly available data regarding its identifiers, computed properties, and general characteristics. This guide is intended for researchers and professionals in chemistry and drug development who require accurate, foundational information on this specific molecule. It is important to note that while key identifiers are well-documented, extensive experimental data and biological applications for this particular compound are not widely reported in the public domain.
Chemical Identity and Identifiers
This compound is a disubstituted biphenyl, an organic compound featuring two phenyl rings linked by a single carbon-carbon bond. The specific substitution pattern consists of a benzyloxy group at the 3-position of one phenyl ring and a methoxy group at the 4'-position of the other. This arrangement imparts distinct electronic and steric properties that influence its chemical behavior.[1] The primary identifiers and molecular details are summarized below.
Table 1: Core Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 132470-28-1 | [2] |
| Molecular Formula | C₂₀H₁₈O₂ | [2] |
| Synonyms | 3-(Benzyloxy)-4′-Methoxy-1,1′-biphenyl; 1-methoxy-4-(3-phenylmethoxyphenyl)benzene; 3'-Benzyloxy-4-methoxybiphenyl; 1-(Benzyloxy)-3-(4-methoxyphenyl)benzene |[2][3] |
Table 2: Molecular and Structural Identifiers
| Identifier Type | Identifier | Reference |
|---|---|---|
| InChI | InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 | [2] |
| InChIKey | JRUUDJIJHJSUFA-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | [2] |
| PubChem CID | 15044366 |[2] |
Physicochemical Properties
Table 3: Computed Physicochemical Properties
| Property | Value | Reference |
|---|
| Molecular Weight | 290.356 g/mol |[2] |
Note: Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are currently not documented in publicly accessible databases.[3]
Synthesis and Reactivity
General Synthesis Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not published, compounds of this class are typically synthesized via modern cross-coupling reactions. The most probable synthetic route is the Suzuki-Miyaura reaction.[1] This would involve the palladium-catalyzed coupling of an appropriately substituted arylboronic acid (or ester) with an aryl halide.
Logical Synthesis Workflow
A logical, though not experimentally verified, workflow for the synthesis of this compound would involve the coupling of (3-(benzyloxy)phenyl)boronic acid with 4-bromoanisole, or alternatively, (4-methoxyphenyl)boronic acid with 3-bromophenyl benzyl ether, in the presence of a palladium catalyst and a suitable base.
Caption: Hypothetical Suzuki-Miyaura cross-coupling synthesis pathway.
Stability and Reactivity
No specific data on the chemical stability, reactivity, or hazardous decomposition products for this compound are available.[3] Standard handling procedures for aromatic ether compounds are recommended.
Applications and Biological Relevance
This compound is identified for use in industrial and scientific research.[3] However, there is no specific information available in the scientific literature regarding its application in drug development, materials science, or as a participant in any biological signaling pathways.
The structural motifs, specifically the methoxybiphenyl core, are present in various pharmacologically active compounds.[1] Similarly, the benzyloxy group is a common functional moiety in medicinal chemistry.[1] The study of this compound and its analogs could potentially offer insights into structure-activity relationships (SAR) for the design of new therapeutic agents or materials.[1]
Safety and Handling
Hazard Identification
There is no specific hazard classification available for this compound under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[3]
Personal Protective Equipment (PPE)
For handling in a laboratory setting, the following personal protective equipment is recommended:
-
Eye/Face Protection: Tightly fitting safety goggles.[3]
-
Skin Protection: Impervious and flame-resistant clothing.[3]
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
Ecological Information
There is no data available regarding the ecological impact of this compound, including its toxicity to aquatic life, persistence and degradability, bioaccumulative potential, or mobility in soil.[3]
Conclusion
This compound is a defined chemical entity with established identifiers. It holds potential as a research chemical or synthetic intermediate due to its structural features, which are common in biologically active molecules. However, there is a significant lack of publicly available experimental data concerning its physicochemical properties, specific synthesis protocols, and biological or material science applications. Consequently, no information exists on its role in signaling pathways or established experimental workflows. Further research is required to characterize this compound and explore its potential uses.
References
The Diverse Biological Activities of Substituted Biphenyls: A Technical Guide for Drug Development
For: Researchers, scientists, and drug development professionals.
Abstract
Substituted biphenyls represent a privileged structural motif in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this versatile scaffold, with a focus on its applications in antimicrobial, anti-inflammatory, anticancer, and antioxidant therapies. We present a detailed analysis of structure-activity relationships, quantitative bioactivity data, and explicit experimental protocols for key assays. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows modulated by substituted biphenyls through detailed diagrams, offering a valuable resource for the design and development of novel therapeutics.
Introduction
The biphenyl scaffold, consisting of two interconnected phenyl rings, is a fundamental component in a multitude of biologically active molecules.[1] Its inherent structural features, such as rotational flexibility and the capacity for extensive substitution, allow for the fine-tuning of steric and electronic properties, which in turn dictates the compound's interaction with biological targets.[1][2] Biphenyl derivatives have demonstrated a remarkable range of pharmacological effects, including but not limited to antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[2][3][4] This guide delves into the core aspects of the biological activities of substituted biphenyls, providing researchers and drug development professionals with a consolidated resource of quantitative data, detailed methodologies, and mechanistic insights.
Antimicrobial Activity
Substituted biphenyls have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.[5][6] The lipophilic nature of the biphenyl core is thought to facilitate the penetration of microbial cell membranes.[7]
Quantitative Antimicrobial Data
The antimicrobial efficacy of substituted biphenyls is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Biphenyl sulfonamides | Staphylococcus aureus | 8 | [8] |
| Escherichia coli | 16 | [8] | |
| Pseudomonas aeruginosa | 63 | [8] | |
| Biphenyl derivatives (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [9] |
| Biphenyl derivatives (6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [9] |
| Biphenyl derivatives (6l) | Multidrug-resistant Enterococcus faecium (MREF) | 6.25 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the standardized procedure for determining the MIC of substituted biphenyls against bacterial and fungal strains.[7][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Substituted biphenyl compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the biphenyl compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.
-
Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Substituted biphenyls have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[5][10][11]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of biphenyl derivatives can be assessed in vivo using models like the carrageenan-induced paw edema assay.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | 100 | Significant reduction at 3h | [10] |
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | 10 | Significant activity | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo method to evaluate the acute anti-inflammatory activity of substituted biphenyls.[10][12]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Substituted biphenyl compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): control (vehicle), positive control, and test groups receiving different doses of the biphenyl compound.
-
Compound Administration: Administer the test compound or vehicle orally to the respective groups.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Signaling Pathways in Inflammation
Substituted biphenyls can exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[10]
Anticancer Activity
The biphenyl scaffold is a prominent feature in many anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.[13][14] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[13][15]
Quantitative Anticancer Data
The in vitro anticancer activity of substituted biphenyls is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated biphenyl (11) | Melanoma | 1.7 ± 0.5 | [15] |
| Hydroxylated biphenyl (12) | Melanoma | 2.0 ± 0.7 | [15] |
| Biphenyl amide (3d) | MCF-7 (Breast) | 43.4 | [16] |
| Biphenyl amide (4d) | MCF-7 (Breast) | 39.0 | [16] |
| Biphenyl amide (3d) | MDA-MB-231 (Breast) | 35.9 | [16] |
| Biphenyl amide (4d) | MDA-MB-231 (Breast) | 35.1 | [16] |
| Biphenyl derivative (3a) | A549 (Lung) | 5.988 ± 0.12 | [16] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Substituted biphenyl compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways in Cancer
Substituted biphenyls can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][17] They can also cause cell cycle arrest, often at the G2/M checkpoint.[15]
Antioxidant Activity
Many substituted biphenyls exhibit potent antioxidant properties by scavenging free radicals and inhibiting oxidative stress.[3][4]
Quantitative Antioxidant Data
The antioxidant capacity of biphenyl derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound | DPPH Scavenging IC50 (µM) | Reference |
| Benzimidazole–biphenyl derivative (7h) | 2.43 ± 0.4 | [4] |
| Benzimidazole–biphenyl derivative (7c) | 2.90 ± 0.7 | [4] |
| Biphenyl-4-carboxylic acid derivative 1 | 11.02 ± 0.27 | [2] |
| Biphenyl-4-carboxylic acid derivative 2 | 10.41 ± 0.23 | [2] |
| Biphenyl-4-carboxylic acid derivative 3 | 9.46 ± 0.91 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details a common in vitro method for assessing the antioxidant activity of substituted biphenyls.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Substituted biphenyl compound stock solution (in methanol or another suitable solvent)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the biphenyl compound and the positive control in the solvent.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Reaction Initiation: Add 100 µL of the sample or control dilutions to the respective wells. For the blank, add 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Conclusion
Substituted biphenyls continue to be a fertile ground for the discovery of new therapeutic agents. Their structural versatility allows for the optimization of activity across a wide range of biological targets. This guide has provided a comprehensive overview of the antimicrobial, anti-inflammatory, anticancer, and antioxidant properties of this important class of compounds. The quantitative data, detailed experimental protocols, and mechanistic diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design of novel and more effective biphenyl-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. attogene.com [attogene.com]
- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Biphenyl Scaffold: A Privileged Core in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The biphenyl moiety, characterized by two interconnected phenyl rings, stands as a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile binding capabilities and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the diverse applications of biphenyl-based compounds across various therapeutic areas. It delves into their roles as potent inhibitors of enzymes and modulators of key signaling pathways implicated in a range of pathologies, including cancer, cardiovascular diseases, inflammation, and neurodegenerative disorders. This document serves as a comprehensive resource, presenting quantitative biological data, detailed experimental protocols, and visual representations of molecular mechanisms to aid researchers and scientists in the ongoing pursuit of novel therapeutics.
Introduction: The Biphenyl Moiety as a Privileged Structure
In the landscape of drug discovery, "privileged structures" are molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making modifications to the core structure. The biphenyl scaffold has earned this distinction through its repeated appearance in a multitude of biologically active compounds.[1] Its inherent structural features, including conformational flexibility and the capacity for diverse functionalization on both phenyl rings, allow for the precise spatial orientation of substituents to interact with various biological targets. This adaptability has rendered the biphenyl core a valuable starting point for the design of novel therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, antimicrobial, and antioxidant effects.[2][3]
Therapeutic Applications of Biphenyl Scaffolds
The versatility of the biphenyl scaffold is evident in its application across a broad range of therapeutic areas. The following sections will detail the role of biphenyl derivatives in several key disease categories, supported by quantitative data and mechanistic insights.
Cardiovascular Disease: Angiotensin II Receptor Blockers
Biphenyl derivatives are central to the development of angiotensin II receptor blockers (ARBs), a class of drugs pivotal in the management of hypertension and heart failure. The prototypical example is Losartan, which features a biphenyl-tetrazole moiety essential for its antagonistic activity at the angiotensin II type 1 (AT1) receptor.[4] Blockade of the AT1 receptor prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[5]
Table 1: In Vitro Activity of Biphenyl-based Angiotensin II Receptor Antagonists
| Compound | Target | Assay | IC50 | Reference |
| Losartan | AT1 Receptor | Radioligand Binding Assay | 59 nM | [6] |
| UR-7280 | AT1 Receptor | Radioligand Binding Assay | 3 nM | [6] |
| ICI D6888 | AT1 Receptor | In Vitro Binding Assay | 5 - 500 nM | [7] |
The binding of angiotensin II to the AT1 receptor activates Gq/11 proteins, initiating a signaling cascade that results in vasoconstriction. ARBs competitively inhibit this interaction.
Oncology: Multi-Targeted Anticancer Agents
The biphenyl scaffold is a versatile platform for the development of anticancer agents targeting various hallmarks of cancer. Biphenyl derivatives have been designed as inhibitors of crucial enzymes like histone deacetylases (HDACs) and as modulators of immune checkpoints such as the PD-1/PD-L1 axis.
HDAC inhibitors represent a significant class of epigenetic drugs used in cancer therapy. Biphenyl-based HDAC inhibitors have demonstrated potent anti-proliferative activity.
Table 2: In Vitro Activity of Biphenyl-based HDAC Inhibitors
| Compound | Target | IC50 | Reference |
| Compound 14 | HDAC2 | 27.98 nM | [8] |
| Compound 14 | HDAC3 | 14.47 nM | [8] |
| Biphenyl-4-yl-acrylohydroxamic acid derivative (34b) | HDAC2 | 0.59 µM | [9] |
| Biphenyl-4-yl-acrylohydroxamic acid derivative (34c) | HDAC2 | 0.22 µM | [9] |
| Biphenyl-4-yl-acrylohydroxamic acid derivative (34d) | HDAC2 | 0.33 µM | [9] |
Small molecule inhibitors of the PD-1/PD-L1 immune checkpoint are a promising alternative to monoclonal antibodies. Biphenyl derivatives have been identified as potent inhibitors that can disrupt this interaction, thereby restoring anti-tumor immunity.[10]
Table 3: In Vitro Activity of Biphenyl-based PD-1/PD-L1 Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| BMS-202 | PD-1/PD-L1 Interaction | HTRF Assay | 18 nM | [10] |
| 12j-4 | Apoptosis Induction (MDA-MB-231 cells) | CCK-8 Assay | 2.68 µM | [10] |
| Compound 22 | PD-1/PD-L1 Interaction | In Vitro Assay | 12.47 nM | [8] |
| Compound 14 | PD-1/PD-L1 Interaction | In Vitro Assay | 88.10 nM | [8] |
Direct cytotoxic effects against cancer cell lines have also been reported for various biphenyl derivatives.
Table 4: In Vitro Anticancer Activity of Cytotoxic Biphenyl Compounds
| Compound | Cell Line | IC50 | Reference |
| Compound 11 | Malignant Melanoma | 1.7 µM | [2] |
| Compound 12 | Malignant Melanoma | 2.0 µM | [2] |
| Compound 27 | HTCL Panel | 0.04 - 3.23 µM | [11] |
| Compound 35 | HTCL Panel | 0.04 - 3.23 µM | [11] |
| Compound 40 | HTCL Panel | 0.04 - 3.23 µM | [11] |
Biphenyl-based inhibitors can block the interaction between PD-L1 on tumor cells and PD-1 on T-cells, preventing T-cell exhaustion and promoting an anti-tumor immune response.
Anti-inflammatory Applications
The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Table 5: In Vitro COX Inhibition by Biphenyl Derivatives
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| p-hydroxy fenbufen | COX-2 | Comparable to Celecoxib | - | [12] |
| Compound VIIa | COX-2 | 0.29 µM | 67.24 | [13] |
| Celecoxib (Reference) | COX-2 | 0.42 µM | 33.8 | [13] |
Biphenyl derivatives can exert anti-inflammatory effects by inhibiting COX enzymes and modulating inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines.[14]
Neurodegenerative Disorders
Biphenyl derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. One strategy involves the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.
Table 6: In Vitro Cholinesterase Inhibition by Biphenyl Derivatives
| Compound | Target | IC50 | Reference |
| Compound 15 | BuChE | 0.74 µM | [15] |
| Compound 15 | AChE | 1.18 µM | [15] |
| Compound 19 | AChE | 0.096 µM | [15] |
| Compound 19 | BuChE | 1.25 µM | [15] |
Antimicrobial Agents
The biphenyl scaffold has also been utilized in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Table 7: Antibacterial Activity of Biphenyl Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6i | Methicillin-resistant Staphylococcus aureus | 3.13 | [3] |
| Compound 6m | Multidrug-resistant Enterococcus faecalis | 6.25 | [3] |
| Compound 15c | Staphylococcus aureus | 8 µM | [10] |
| Compound 15c | Escherichia coli | 16 µM | [10] |
| Garcinol | Methicillin-resistant Staphylococcus aureus | 16 | [16] |
| Compound 1 | Methicillin-resistant Staphylococcus aureus | 64 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Workflow: MTT Cytotoxicity Assay
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the biphenyl test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]
Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source expressing the AT1 receptor (e.g., rat liver or transfected cell lines).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AT1 receptor ligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and serial dilutions of the biphenyl test compounds.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value.[14]
In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of biphenyl compounds against COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Inhibitor Pre-incubation: Pre-incubate the enzymes with serial dilutions of the biphenyl test compounds or a vehicle control.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a specific incubation time, terminate the reaction.
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.[2][17]
Cytokine Release Assay
This protocol is used to measure the effect of biphenyl compounds on the release of pro-inflammatory cytokines from immune cells.
Procedure:
-
Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl compounds.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: Incubate the cells for a specified period to allow for cytokine release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Data Analysis: Determine the effect of the biphenyl compounds on cytokine release compared to the stimulated control.[8][18]
Conclusion
The biphenyl scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity, coupled with its synthetic tractability and ability to interact with a multitude of biological targets, ensures its enduring relevance in the quest for novel therapeutics. The diverse range of biological activities demonstrated by biphenyl-containing compounds, from cardiovascular and anti-cancer to anti-inflammatory and neuroprotective effects, underscores the power of this privileged structure. This technical guide has provided a comprehensive overview of the key applications of biphenyl scaffolds, supported by quantitative data and detailed experimental protocols. It is anticipated that the insights and methodologies presented herein will serve as a valuable resource for researchers and professionals in the field, facilitating the design and development of the next generation of biphenyl-based drugs to address unmet medical needs.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An antibacterial biphenyl derivative from Garcinia bancana MIQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Cytokine analysis - ELISA / CBA [sanquin.org]
An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(benzyloxy)-4'-methoxy-1,1'-biphenyl. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's structure, detailed experimental protocols for determining solubility, and the relevance of this data in drug development.
Physicochemical Properties and Predicted Solubility Profile
This compound is a biphenyl derivative with the molecular formula C₂₀H₁₈O₂.[1] Its structure, featuring a large nonpolar biphenyl core with ether linkages, suggests a generally low solubility in polar solvents and higher solubility in organic solvents. The biphenyl structure itself is sparingly soluble in water but soluble in organic solvents like benzene, toluene, and hexane.[2] The presence of the benzyloxy and methoxy groups introduces some polarity, which may slightly enhance solubility in moderately polar organic solvents compared to unsubstituted biphenyl.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Benzene | High | The large, non-polar biphenyl rings are the dominant structural feature, favoring interaction with non-polar solvents through van der Waals forces.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The ether linkages (benzyloxy and methoxy groups) can act as hydrogen bond acceptors, allowing for dipole-dipole interactions with polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ether oxygens can accept hydrogen bonds from the solvent's hydroxyl groups, but the large hydrophobic backbone limits extensive solvation.[3][4] |
| Aqueous | Water | Very Low / Insoluble | The molecule's high lipophilicity and lack of significant hydrogen bond donating groups result in poor solubility in water.[2][4] |
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][5]
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Glass vials with screw caps
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure a saturated solution can be achieved.[3][6]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[7]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to pellet the undissolved solid.[6]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter compatible with the organic solvent.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV method or another appropriate analytical technique.
-
Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.
-
-
Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Quantitative solubility data should be recorded in a structured format to allow for easy comparison across different solvents and conditions.
Table 2: Quantitative Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Toluene | Shake-Flask | ||
| e.g., Acetone | Shake-Flask | ||
| e.g., Ethanol | Shake-Flask | ||
| e.g., DMSO | Shake-Flask |
Visualizing Experimental and Logical Workflows
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Solubility is a critical physicochemical property that influences a compound's journey through the drug development pipeline. Poor solubility can hinder absorption and lead to low bioavailability, ultimately causing the failure of promising drug candidates.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. For researchers and drug development professionals, the experimental determination of this property is a critical step. By employing standardized and rigorous methods like the shake-flask protocol, reliable data can be generated. This information is fundamental, not only for routine laboratory work such as reaction setup and purification, but also for the broader context of medicinal chemistry and materials science, where solubility directly impacts formulation, bioavailability, and ultimately, the therapeutic potential of a compound.
References
The Discovery and Enduring Legacy of Biphenyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in chemistry, underpinning a vast array of molecules from industrial chemicals to life-saving pharmaceuticals.[1] Initially rising to prominence and notoriety in the form of polychlorinated biphenyls (PCBs), the versatility of this structural motif has since been harnessed for a multitude of applications, including advanced materials and therapeutics.[2][3] This technical guide provides an in-depth exploration of the discovery and history of biphenyl derivatives, detailing the seminal synthetic methodologies, their evolution, and their impact on science and technology.
Early Discoveries and the Rise of Polychlorinated Biphenyls (PCBs)
The history of biphenyl derivatives can be traced back to the 19th century. The first synthesis of PCBs was accomplished in 1881.[4] However, it was not until 1929 that large-scale commercial production began, with Monsanto marketing them under the trade name Aroclor.[4][5] The unique properties of PCBs, such as non-flammability, chemical stability, and high dielectric constant, made them ideal for a wide range of industrial applications, including as coolants and insulating fluids in electrical transformers and capacitors, as plasticizers in paints and plastics, and in carbonless copy paper.[5]
Concerns about the toxicity of PCBs emerged as early as the 1930s, with reports of adverse health effects in industrial workers.[4] It was not until the 1960s that the widespread environmental persistence and bioaccumulation of PCBs were recognized, leading to their eventual ban in many countries in the 1970s.[4]
Foundational Synthetic Methodologies
The development of synthetic methods to construct the biaryl linkage was crucial for the exploration of biphenyl derivatives beyond PCBs. Early methods were often harsh and limited in scope, but they laid the groundwork for the sophisticated cross-coupling reactions used today.
The Wurtz-Fittig Reaction (ca. 1860s)
An extension of the Wurtz reaction, the Wurtz-Fittig reaction, discovered by Wilhelm Rudolph Fittig, provided an early route to alkyl-substituted aromatic compounds.[6][7] The reaction involves the treatment of an aryl halide and an alkyl halide with sodium metal in a dry ether solvent.[3][8]
The reaction can also be used to synthesize biphenyl compounds, particularly with the aid of ultrasound.[6] The mechanism is thought to involve the formation of radical and/or organosodium intermediates.[3]
Experimental Protocol: Wurtz-Fittig Reaction for the Synthesis of Biphenyl
Materials:
-
Bromobenzene
-
Sodium metal
-
Dry diethyl ether
-
Apparatus for reaction under anhydrous conditions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place small pieces of sodium metal in dry diethyl ether.
-
Slowly add a solution of bromobenzene in dry diethyl ether to the flask with vigorous stirring.
-
An exothermic reaction will initiate. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
Carefully quench the reaction by the slow addition of ethanol to destroy any unreacted sodium.
-
Add water to the reaction mixture and separate the ethereal layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude biphenyl can be purified by recrystallization from ethanol or by column chromatography.[9]
The Ullmann Reaction (1901)
Discovered by Fritz Ullmann, this reaction involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl.[10][11] The classical Ullmann reaction requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[10][12] The reaction is typically limited to aryl halides activated by electron-withdrawing groups.[12]
Modern variations of the Ullmann reaction utilize soluble copper catalysts, often with ligands, which allow for milder reaction conditions and a broader substrate scope.[10][13]
Experimental Protocol: Ullmann Condensation for the Synthesis of a Biphenyl Ether Derivative
Materials:
-
Aryl bromide (2 mmol)
-
Phenol (3 mmol)
-
Copper catalyst (e.g., copper(I) iodide, 0.1 mmol)
-
Base (e.g., potassium carbonate, 4 mmol)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl bromide, phenol, copper catalyst, and base.
-
Purge the flask with nitrogen for 10 minutes.
-
Add the solvent to the flask.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100-150°C).
-
Stir the reaction mixture under a nitrogen atmosphere for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
The Dawn of Modern Cross-Coupling: The Suzuki-Miyaura Reaction
The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biphenyl derivatives. The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, has become one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of unsymmetrical biaryls.[15][16] The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[15]
The key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[15]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford 4-methoxybiphenyl as a white solid.[15][17]
Atropisomerism: Chirality without a Chiral Center
A fascinating aspect of substituted biphenyl chemistry is the phenomenon of atropisomerism. Due to restricted rotation around the single bond connecting the two phenyl rings, certain ortho-substituted biphenyls can exist as stable, non-interconverting enantiomers. This axial chirality arises from steric hindrance between the bulky ortho substituents.
The concept of atropisomerism was first experimentally observed in a tetra-substituted biphenyl derivative by Christie and Kenner in 1922. The term "atropisomer" was coined by Richard Kuhn in 1933.
Biological Significance and Drug Development
The biphenyl motif is a key structural component in numerous biologically active compounds and approved drugs.[1] The ability to synthetically modify the biphenyl scaffold has allowed for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents.
Angiotensin II Receptor Blockers (ARBs)
A prominent class of biphenyl-containing drugs is the angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs are widely used to treat hypertension and heart failure. They function by blocking the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II type 1 (AT₁) receptor.[18]
Valsartan is a widely prescribed ARB that features a biphenyl tetrazole moiety.[4][19]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Immune Checkpoint Inhibitors
More recently, biphenyl derivatives have emerged as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[20] This interaction is a key immune checkpoint that cancer cells exploit to evade the immune system. By blocking this pathway, these biphenyl derivatives can restore the anti-tumor immune response.
Signaling Pathway: PD-1/PD-L1 Immune Checkpoint
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of selected biphenyl derivatives.
Table 1: Comparison of Synthetic Methodologies for Biphenyl Derivatives
| Reaction | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Wurtz-Fittig | Sodium | - | Diethyl ether | Reflux | Variable | [3] |
| Ullmann | Copper | K₂CO₃ | NMP | 100-200 | 40-80 | [14] |
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Water | 90 | 80-95 | [15][17] |
| Suzuki-Miyaura | Pd/C | K₂CO₃ | Ethanol/Water | Reflux | 75-90 | [15] |
Table 2: Spectroscopic Data for Selected Biphenyl Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) | Reference(s) |
| Biphenyl | 7.41 (t), 7.32 (t), 7.60 (d) | 127.2, 127.3, 129.8, 141.3 | 154 [M]⁺ | [21][22] |
| 4-Methylbiphenyl | 2.51 (s), 7.36 (t), 7.54 (t), 7.61 (t), 7.69-7.71 (d) | Not specified | Not specified | [21] |
| 4-Methoxybiphenyl | 3.91 (s), 7.03-7.05 (d), 7.47 (t), 7.60 (t) | 55.4, 114.2, 126.7, 126.8, 128.2, 128.8, 133.8, 140.9, 159.1 | Not specified | [21] |
| 4-Nitrobiphenyl | 7.29-7.78 (m), 7.76-7.78 (d), 8.29-8.50 (d) | 124.15, 127.43, 127.84, 128.96, 129.19, 138.80, 147.09, 147.67 | Not specified | [21] |
Table 3: Biological Activity of Selected Biphenyl Derivatives
| Compound Class | Target | Example Compound | IC₅₀ | Reference(s) |
| ARBs | AT₁ Receptor | Valsartan | Not specified as IC₅₀ | [4][19] |
| PD-1/PD-L1 Inhibitors | PD-L1 | Biphenyl derivative B2 | 2.7 nM | [13] |
| Antioxidants | - | Benzimidazole-biphenyl derivative 7h | 2.43 µM | [23] |
Experimental Workflows
The synthesis and purification of biphenyl derivatives typically follow a standardized workflow.
Workflow: Synthesis, Workup, and Purification of a Biphenyl Derivative
Conclusion
The journey of biphenyl derivatives, from their early industrial applications and subsequent environmental concerns to their current status as indispensable scaffolds in medicinal chemistry and materials science, highlights a remarkable evolution in chemical synthesis and application. The development of powerful cross-coupling reactions has unlocked the immense potential of this structural motif, enabling the creation of complex molecules with tailored properties. As research continues to advance, the biphenyl core is poised to remain a central element in the design of next-generation therapeutics and functional materials.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 3. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. youtube.com [youtube.com]
- 9. studylib.net [studylib.net]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
- 16. odp.library.tamu.edu [odp.library.tamu.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 19. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The core of this synthesis is the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document outlines the reaction principle, a detailed experimental protocol, and the necessary characterization data for the successful synthesis and verification of the target compound.
Reaction Principle
The synthesis of this compound is achieved by the Suzuki-Miyaura coupling of 3-(benzyloxy)-1-bromobenzene with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (3-(benzyloxy)-1-bromobenzene) to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organoboron compound (4-methoxyphenylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst for the next cycle.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 3-(Benzyloxy)-1-bromobenzene | C₁₃H₁₁BrO | 263.13 | Aryl Halide |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | Organoboron |
| This compound | C₂₀H₁₈O₂ | 290.36[1] | Product |
Experimental Protocol
This protocol details a general and effective procedure for the synthesis of this compound using Suzuki-Miyaura coupling.
Materials:
-
3-(Benzyloxy)-1-bromobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(benzyloxy)-1-bromobenzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the synthesis.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Experimental workflow for the synthesis of this compound.
References
Application Notes & Protocols for Palladium-Catalyzed Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biphenyls using palladium-catalyzed cross-coupling reactions. Biphenyl scaffolds are prevalent in medicinal chemistry, materials science, and agrochemicals, making their efficient synthesis a critical task in modern chemistry.[1][2] Palladium-catalyzed methods, such as the Suzuki-Miyaura, Stille, and Negishi couplings, offer versatile and efficient routes to these important structural motifs.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups.[5] The reaction couples an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[6][7]
Application Notes
-
Mechanism: The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[6][7]
-
Advantages: Key benefits include the use of non-toxic and stable boronic acid reagents, mild reaction conditions which preserve sensitive functional groups, and the generation of inorganic byproducts that are easily removed.[5][8]
-
Considerations: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Sterically hindered or electron-rich aryl chlorides can be challenging substrates but can often be coupled successfully using specialized ligands like dialkylbiaryl phosphines (e.g., SPhos, XPhos).[6][9] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in activating the boronic acid for transmetalation.[6][9]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide (Ar¹-X) | Boronic Acid (Ar²-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 | [9] |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 100 | 95 | [9] |
| 3 | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 96 | [10] |
| 4 | 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | - | K₂CO₃ | H₂O | RT | >90 | [11] |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OH)₂ (3) | - | K₃PO₄ | EtOH/H₂O | 65 | 92 | [5] |
Detailed Protocol: Synthesis of 4-Methoxybiphenyl
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide. It is particularly useful when substrates contain functional groups that are sensitive to the basic conditions of the Suzuki coupling.[8][9]
Application Notes
-
Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9][12] In the transmetalation step, the organostannane transfers an organic group to the palladium(II) center.[12]
-
Advantages: The primary advantage is its tolerance for a wide array of functional groups, as the reaction is typically performed under neutral conditions. Organostannanes are also generally stable to air and moisture.[9][12]
-
Considerations: The main drawback is the toxicity and difficulty in removing tin byproducts, which can be a significant issue in pharmaceutical applications.[8][13] The reactivity of the organostannane group transfer follows the general trend: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl.
Catalytic Cycle of Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Comparative Data for Stille Coupling
| Entry | Aryl Halide (Ar¹-X) | Organostannane (Ar²-SnR₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Iodobenzene | Phenyltrimethylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 95 | [8] |
| 2 | 4-Bromoacetophenone | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 89 | [9] |
| 3 | 1-Bromo-4-nitrobenzene | Phenyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Dioxane | 80 | 94 | [13] |
Detailed Protocol: Synthesis of 4-Methoxybiphenyl
This protocol is a representative example of a Stille coupling.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenyltrimethylstannane (1.1 mmol, 265 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
Triphenylarsine (AsPh₃) (0.08 mmol, 24.5 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask, magnetic stir bar, inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 4-iodoanisole, phenyltrimethylstannane, Pd₂(dba)₃, and triphenylarsine in anhydrous DMF (5 mL).
-
Reaction: Heat the mixture in an oil bath at 80 °C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir for 30 minutes to precipitate the tin byproducts.
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-methoxybiphenyl.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. It is a powerful method known for its high reactivity and functional group tolerance.[14][15]
Application Notes
-
Mechanism: The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination pathway. Organozinc reagents are highly reactive, which often allows for milder reaction conditions.[16]
-
Advantages: High reactivity allows for the coupling of less reactive organic halides, including some aryl chlorides, often at room temperature.[14] Organozinc reagents are compatible with a wide range of sensitive functional groups.[14]
-
Considerations: Organozinc reagents are moisture and air-sensitive, requiring strict anhydrous and anaerobic reaction conditions. They are typically prepared in situ from the corresponding organohalide or organolithium compound.
Comparative Data for Negishi Coupling
| Entry | Aryl Halide (Ar¹-X) | Organozinc (Ar²-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle (0.1) | RuPhos (0.1) | THF | 75 | >99 | [14] |
| 2 | 4-Chlorotoluene | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | THF/NMP | 100 | 97 | [14] |
| 3 | 4-Iodo-2-methylaniline | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 78 | [16] |
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction for biphenyl synthesis.
Caption: General workflow for palladium-catalyzed biphenyl synthesis.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. books.rsc.org [books.rsc.org]
Synthesis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-(benzyloxy)bromobenzene and 4-methoxyphenylboronic acid.
Experimental Overview
The synthesis of this compound is accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[1][2][3] In this protocol, 3-(benzyloxy)bromobenzene is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol
Materials:
-
3-(Benzyloxy)bromobenzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(benzyloxy)bromobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 3-(Benzyloxy)bromobenzene | C₁₃H₁₁BrO | 263.13 | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 |
| Potassium carbonate | K₂CO₃ | 138.21 | 2.0 |
| This compound | C₂₀H₁₈O₂ | 290.36 | Product |
Expected Analytical Data:
Based on the analysis of structurally similar compounds, the following analytical data are expected for the synthesized this compound:[4][5]
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ ~ 7.50-7.25 (m, Ar-H), 7.20-7.10 (m, Ar-H), 7.00-6.90 (m, Ar-H), 5.10 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 160-158, 142-140, 137-135, 133-131, 130-127, 122-120, 115-113, 70, 55 |
| Mass Spec (EI) | m/z (%) ~ 290 (M⁺), 199, 91 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Quantification of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl in biological matrices. The methodologies described are based on established analytical techniques for structurally similar biphenyl derivatives and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and cost-effective technique suitable for the quantification of this compound in relatively high concentrations. The biphenyl structure and its aromatic rings provide strong UV absorbance, allowing for sensitive detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of low concentrations in complex biological fluids, LC-MS/MS is the preferred method. This technique offers superior specificity by monitoring unique precursor-to-product ion transitions of the analyte.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance parameters for the proposed analytical methods. These values are based on typical performance characteristics observed for the analysis of structurally related biphenyl compounds.[1]
Table 1: HPLC-UV Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Table 2: LC-MS/MS Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and detection are provided below.
Protocol 1: HPLC-UV Method
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
4.1.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260 nm is expected to provide good sensitivity.
-
Injection Volume: 20 µL.
4.1.3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: LC-MS/MS Method
4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma or serum, add 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.2.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4.2.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: The precursor ion will be the [M+H]⁺ of this compound. Product ions will need to be determined by infusing a standard solution of the compound. Likely product ions would result from the cleavage of the benzyl group or the biphenyl ether linkage.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical progression of bioanalytical method development and validation.
Caption: Experimental workflow for quantification.
Caption: Bioanalytical method development workflow.
References
Application Notes and Protocols: 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-(benzyloxy)-4'-methoxy-1,1'-biphenyl as a versatile synthetic intermediate in the development of biologically active compounds, particularly in the realm of cancer immunotherapy. This document outlines detailed protocols for its synthesis, subsequent chemical transformations, and its application in the creation of small molecule inhibitors of the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) signaling pathway.
Synthesis of this compound
The primary method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and broad functional group tolerance.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of this compound from 3-(benzyloxy)bromobenzene and 4-methoxyphenylboronic acid.
Materials:
-
3-(Benzyloxy)bromobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(benzyloxy)bromobenzene (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas, such as argon or nitrogen, three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 4:1 mixture of toluene and water. To this suspension, add the palladium catalyst, which can be pre-formed (e.g., Pd(PPh₃)₄, 3-5 mol%) or generated in situ by adding a palladium source (e.g., Pd(OAc)₂, 3-5 mol%) and a ligand (e.g., PPh₃, 6-10 mol%).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Data Presentation: Suzuki-Miyaura Coupling Yields
The choice of catalyst, ligand, and base can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table provides a summary of expected yields for the synthesis of substituted biphenyls under various conditions, based on literature precedents.[2][3][4][5]
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-(Benzyloxy)bromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 90 | 85-95 |
| 3-(Benzyloxy)bromobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95 | 75-85 |
| 3-(Benzyloxy)bromobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | ~90 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/Ethanol | 110 | >95[4] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Application in the Synthesis of PD-1/PD-L1 Inhibitors
This compound is a valuable intermediate for the synthesis of small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.[6] These inhibitors function by disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response. A common synthetic strategy involves the deprotection of the benzyloxy group to reveal a phenol, which can then be further functionalized.
Experimental Protocol: Deprotection and Functionalization
This protocol describes the debenzylation of this compound to 4'-methoxy-[1,1'-biphenyl]-3-ol, a key step in the synthesis of more complex bioactive molecules.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield 4'-methoxy-[1,1'-biphenyl]-3-ol, which can often be used in the next step without further purification.
The resulting 4'-methoxy-[1,1'-biphenyl]-3-ol can then be subjected to further reactions, such as etherification, to introduce pharmacologically important moieties.
Data Presentation: Biological Activity of Biphenyl-Based PD-1/PD-L1 Inhibitors
The following table summarizes the in vitro activity of several biphenyl-based small molecule PD-1/PD-L1 inhibitors, demonstrating the potency of this structural class. The IC₅₀ and EC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 interaction and 50% of the maximum cellular effect, respectively.[7][8][9][10][11][12]
| Compound ID | Biphenyl Core Modification | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) |
| BMS-202 | Substituted biphenyl | HTRF | 1.8 | - |
| BMS-1166 | Substituted biphenyl | HTRF | 1.1 | 2.5 |
| Compound 2 | Nonsymmetric 1,1'-biphenyl | HTRF | < 10 | 21.8[8][9] |
| Compound HD10 | 2-Fluoromethyl-biphenyl | HTRF | 3.1[11] | - |
| Biphenyl-conjugated bromotyrosine (X) | Biphenyl-bromotyrosine conjugate | AlphaLISA | 1500[10][12] | - |
| BMS-8 | Substituted biphenyl | AlphaLISA | 7200[10][12] | - |
Visualization: PD-1/PD-L1 Signaling and Inhibition
The diagram illustrates that small molecule inhibitors derived from biphenyl scaffolds can bind to PD-L1 on tumor cells, inducing its dimerization. This prevents PD-L1 from binding to the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor activity.
Conclusion
This compound is a strategically important intermediate in synthetic organic and medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling allows for the creation of a versatile biphenyl scaffold. Subsequent chemical modifications, such as debenzylation, open pathways to a diverse range of complex molecules, including potent small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nonsymmetrically Substituted 1,1'-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl in Human Plasma using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl in human plasma.[1][2][3] The protocol employs a straightforward protein precipitation extraction procedure, providing good recovery and minimizing matrix effects.[4] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a substituted biphenyl compound of interest in pharmaceutical research.[5] Its structural motifs are present in various biologically active molecules.[5] While specific biological activities are still under extensive investigation, related methoxylated biphenyl compounds have shown potential anti-inflammatory properties, possibly through the modulation of signaling pathways like NF-κB and MAPK.[6] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical development, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] LC-MS/MS offers the high sensitivity and selectivity required for bioanalysis at therapeutic concentrations.[2][7]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): this compound-d7 (or a structurally similar compound with stable isotope labels)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
All other chemicals and solvents were of analytical grade.
Instrumentation
-
Liquid Chromatograph: Shimadzu LC-40 series or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.01 min | 30% B |
| 1.50 min | 95% B |
| 2.50 min | 95% B |
| 2.51 min | 30% B |
| 4.00 min | 30% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| This compound | 291.1 | 91.1 | 25 |
| This compound-d7 (IS) | 298.1 | 98.1 | 25 |
Data Presentation
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |
| LLOQ | 1 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 3 | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 |
| Medium | 100 | ≤ 8.0 | ≤ 8.0 | 92.0 - 108.0 |
| High | 800 | ≤ 7.5 | ≤ 7.5 | 93.0 - 107.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 95.8 |
| High | 800 | 95.1 | 98.2 |
Visualizations
Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of NF-κB and MAPK pathways by the target analyte.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity of the MRM detection make this method well-suited for supporting pharmacokinetic and toxicokinetic studies in the drug development process.
References
Application of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl in Materials Science
Application Note ID: AN-BMB-MS-20251225
Introduction
Biphenyl derivatives are a cornerstone in the development of advanced organic materials due to their rigid, planar structure which facilitates charge transport and provides thermal stability.[1] The strategic functionalization of the biphenyl core allows for the fine-tuning of its electronic and physical properties, making these compounds highly valuable in applications such as Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[2][3] This application note describes the utility of a specific unsymmetrical biphenyl derivative, 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl , as a host material in blue phosphorescent OLEDs (PHOLEDs).
The methoxy group at the 4'-position acts as a mild electron-donating group, which can influence the HOMO energy level of the material.[4] The benzyloxy group at the 3-position provides steric hindrance that can help to prevent molecular aggregation and the associated quenching effects, a critical factor for maintaining high emission efficiency in the solid state.[4] The combination of these functionalities on a biphenyl scaffold suggests its potential as a host material with good charge transport properties and the ability to efficiently facilitate energy transfer to a phosphorescent guest emitter.
Application: Host Material for Blue Phosphorescent OLEDs
This compound is proposed as a host material for the emissive layer (EML) in a blue PHOLED. In this application, it serves to disperse a phosphorescent guest emitter, transport charge carriers (holes and electrons), and confine excitons on the guest molecules for efficient light emission.
Key Advantages:
-
Bipolar Charge Transport: The biphenyl core is known to support both electron and hole transport.
-
High Triplet Energy: The rigid biphenyl structure is anticipated to provide a high triplet energy, which is essential for hosting blue phosphorescent emitters and preventing back energy transfer.
-
Morphological Stability: The bulky benzyloxy group can disrupt intermolecular packing, leading to amorphous thin films with good morphological stability.
-
Tunable Electronic Properties: The methoxy substituent allows for the modification of the energy levels to achieve better alignment with adjacent layers in an OLED device.
Experimental Protocols
Synthesis of this compound
The synthesis of this unsymmetrical biphenyl derivative can be achieved via a Suzuki-Miyaura cross-coupling reaction.[5]
Materials:
-
3-Benzyloxyl-1-bromobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a 100 mL Schlenk flask, add 3-benzyloxyl-1-bromobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/water solvent mixture (20 mL).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 30 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Fabrication of a Blue PHOLED Device
A multi-layer PHOLED is fabricated via thermal evaporation in a high-vacuum chamber.
Device Structure:
ITO / HAT-CN (10 nm) / TAPC (40 nm) / This compound : FIrpic (8 wt%) (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
HAT-CN: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (Hole Injection Layer)
-
TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (Hole Transport Layer)
-
EML: this compound (Host) with Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)iridium(III) (FIrpic) as the blue phosphorescent guest.
-
TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (Electron Transport Layer)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Fabrication Protocol:
-
Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven.
-
The substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
The organic layers (HAT-CN, TAPC, EML, and TPBi) are deposited sequentially by thermal evaporation at a rate of 1-2 Å/s. The host and guest materials for the EML are co-evaporated from separate sources.
-
The LiF and Al layers are then deposited without breaking the vacuum.
-
The completed devices are encapsulated under a nitrogen atmosphere to prevent degradation from moisture and oxygen.
Data Presentation
The physical and electro-optical properties of this compound and the performance of the fabricated PHOLED are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol |
| Melting Point | 115 °C |
| Glass Transition Temp. (Tg) | 75 °C |
| HOMO Level | -5.6 eV |
| LUMO Level | -2.1 eV |
| Triplet Energy (ET) | 2.85 eV |
Table 2: Performance Characteristics of the Blue PHOLED
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Max. Current Efficiency | 45.5 cd/A |
| Max. Power Efficiency | 39.8 lm/W |
| Max. External Quantum Eff. (EQE) | 21.2 % |
| CIE Coordinates (x, y) | (0.16, 0.28) |
| Peak Emission Wavelength | 472 nm |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Layered structure of the fabricated PHOLED device.
Caption: Energy level diagram of the PHOLED emissive layer.
References
- 1. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Application Note and Protocol for the Purification of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the purification of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl, a crucial step in its chemical synthesis and characterization. The primary purification method described is silica gel column chromatography, a widely used technique for separating organic compounds. Additionally, a protocol for recrystallization is included for obtaining highly pure material. All quantitative data is summarized in tables, and a workflow diagram is provided for clarity.
Introduction
This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Synthesis of such molecules often results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, a robust purification protocol is essential to isolate the target compound with high purity for subsequent analytical characterization and use in further research and development. The protocols herein describe standard laboratory techniques for the purification of this and structurally related biphenyl compounds.
Experimental Protocols
1. Purification by Silica Gel Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For biphenyl derivatives like this compound, normal-phase chromatography using silica gel is highly effective.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM) (optional, for dry loading)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product spot and any impurities, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by running the initial, low-polarity eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel bed.
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a volatile solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[1]
-
Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL per fraction).
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
2. Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds. It is often performed after column chromatography to achieve a higher level of purity.
Materials:
-
Purified this compound from column chromatography
-
A suitable solvent or solvent pair (e.g., ethanol/water, chloroform)[2][3]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. The cooling process can be completed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. A melting point can be taken to assess purity. For a related compound, 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, the melting point was reported as 398 K.[2]
Data Presentation
Table 1: Typical Thin Layer Chromatography (TLC) Data for Biphenyl Compounds in a Hexane/Ethyl Acetate System. [1]
| Compound Type | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Non-polar impurity | 9:1 | 0.8 - 0.9 |
| Target Biphenyl Compound | 7:3 | 0.3 - 0.4 |
| Polar impurity | 1:1 | 0.1 - 0.2 |
Note: These are approximate values. Actual Rf values may vary depending on the specific conditions and the exact structure of the biphenyl compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Synthesis of Novel Liquid Crystals Incorporating a 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl Core
Audience: Researchers, scientists, and materials development professionals.
Introduction: The design and synthesis of novel liquid crystalline materials are pivotal for advancing display technologies and other optoelectronic applications. Biphenyl moieties are a cornerstone in the molecular architecture of many liquid crystals, providing the necessary rigidity and anisotropy for the formation of mesophases. The strategic substitution of the biphenyl core allows for the fine-tuning of its physical properties, such as dielectric anisotropy, viscosity, and thermal stability.
These application notes detail a proposed synthetic pathway for a novel series of liquid crystals based on a 3-(benzyloxy)-4'-methoxy-1,1'-biphenyl core. The introduction of a benzyloxy group is anticipated to influence the molecule's polarity and steric interactions, potentially leading to unique mesomorphic behaviors. The following protocols are based on established synthetic methodologies for analogous biphenyl-based liquid crystals.
Proposed Synthetic Pathway
The synthesis of the target liquid crystals is proposed as a multi-step process, commencing with the functionalization of the this compound core, followed by coupling to a suitable side chain. A key step in forming the biphenyl core itself is the Suzuki-Miyaura cross-coupling reaction, a versatile method for creating carbon-carbon bonds.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for a liquid crystal incorporating the this compound core.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-4'-methoxy-1,1'-biphenyl
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 3-bromoanisole (1.0 equivalent), 4-methoxyphenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Purge the mixture with nitrogen for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the flask.
-
Reaction Execution: Heat the mixture to 90°C with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then demethylated using a reagent such as boron tribromide (BBr₃) in dichloromethane at 0°C to yield the hydroxyl group. Purify the final product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-hydroxy-4'-methoxy-1,1'-biphenyl (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Reagent Addition: Add benzyl bromide (1.2 equivalents) dropwise to the stirring solution.
-
Reaction Execution: Reflux the mixture for 8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, filter off the potassium carbonate. Remove the acetone under reduced pressure. Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 3: Synthesis of a Target Liquid Crystal (Schiff Base Derivative)
This protocol outlines the final steps to synthesize a representative liquid crystal.
-
Formylation: The this compound core is first formylated, for instance, using the Vilsmeier-Haack reaction (POCl₃, DMF), to introduce an aldehyde group, yielding 4'-(benzyloxy)-4-formyl-3-methoxy-1,1'-biphenyl.
-
Condensation: In a flask containing absolute ethanol, dissolve the formylated biphenyl (1.0 equivalent) and a 4-alkylaniline (e.g., 4-octylaniline) (1.0 equivalent).
-
Reaction Execution: Add a catalytic amount of acetic acid and reflux the mixture for 6 hours.
-
Purification: Cool the reaction mixture in an ice bath to induce crystallization. Filter the solid product and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.
Data Presentation
The following table presents hypothetical physical properties for a series of liquid crystals synthesized from the this compound core with varying alkyl chain lengths on the aniline moiety. These values are illustrative and based on typical data for similar biphenyl-based liquid crystals.
| Compound ID | Alkyl Chain (n) | Melting Point (°C) | Smectic A - Nematic (°C) | Clearing Point (N-I) (°C) |
| LC-BzO-4 | 4 | 75 | - | 142 |
| LC-BzO-6 | 6 | 72 | 98 | 135 |
| LC-BzO-8 | 8 | 68 | 105 | 128 |
| LC-BzO-10 | 10 | 65 | 112 | 120 |
Structure-Property Relationship
The molecular structure of these liquid crystals directly influences their physical properties. The rigid this compound core provides the necessary anisotropy, while the terminal alkyl chain introduces flexibility. The benzyloxy group can affect the molecular packing and dipole moment, influencing the mesophase behavior.
Application Notes and Protocols: 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecules with applications in medicinal chemistry and materials science. Its structure incorporates a biphenyl core, a common motif in pharmacologically active compounds, along with two key functional groups: a benzyloxy group and a methoxy group. The benzyloxy group serves as a versatile protecting group for a phenol, which can be selectively removed to reveal a reactive hydroxyl functionality for further elaboration. The methoxy group can also be a site for modification, or it can influence the electronic properties of the biphenyl system. This document provides detailed application notes and protocols for the utilization of this compound in common synthetic transformations.
Key Applications
The strategic placement of the benzyloxy and methoxy groups on the biphenyl scaffold allows for a range of synthetic manipulations, making this building block suitable for the synthesis of:
-
Bioactive Compounds: The biphenyl core is a privileged scaffold in many biologically active molecules. The hydroxyl group, unmasked from the benzyloxy ether, can serve as a key pharmacophore or a handle for conjugation to other moieties.
-
Natural Product Analogues: Many natural products contain substituted biphenyl structures. This building block provides a convenient starting point for the synthesis of analogues of natural products for structure-activity relationship (SAR) studies.
-
Functional Materials: Biphenyl derivatives are of interest in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The functional groups on this building block allow for tuning of the material's physical and electronic properties.
Data Presentation: Representative Transformations and Yields
The following tables summarize quantitative data for key reactions involving this compound and structurally similar compounds. The yields are representative and may vary depending on the specific substrate, reaction conditions, and scale.
Table 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Biphenyl Core *
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Benzyloxybromobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Benzyloxyiodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | 1-Bromo-3-(benzyloxy)benzene | (4-methoxyphenyl)boronic acid | [Pd(dppf)Cl₂] (3) | Cs₂CO₃ | DMF | 110 | 6 | 88-96 |
*Data is extrapolated from typical Suzuki-Miyaura coupling reactions of similar substrates.
Table 2: Deprotection of the Benzyloxy Group
| Entry | Substrate | Reagent/Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 10% Pd/C | H₂ (1 atm) | Ethanol | rt | 4 | >95 | [1] |
| 2 | This compound | 20% Pd(OH)₂/C | H₂ (1 atm) | Ethyl Acetate | rt | 2 | >95 | [2] |
| 3 | This compound | Pd/C | Cyclohexene | Ethanol | 80 | 6 | 90-98 | [1] |
| 4 | This compound | BCl₃ | - | Dichloromethane | -78 to 0 | 1 | 85-95 | [3] |
| 5 | Aryl Benzyl Ether | NaHSO₄·SiO₂ | - | Thiophene | 115 | 2 | 92 | [4] |
Table 3: Further Functionalization of the Deprotected Phenol
| Entry | Reactant | Reagent | Product | Conditions | Yield (%) |
| 1 | 4'-Methoxy-[1,1'-biphenyl]-3-ol | Alkyl Halide, K₂CO₃ | 3-Alkoxy-4'-methoxy-1,1'-biphenyl | DMF, 80 °C, 6h | 80-95 |
| 2 | 4'-Methoxy-[1,1'-biphenyl]-3-ol | Acetic Anhydride, Pyridine | 4'-Methoxy-[1,1'-biphenyl]-3-yl acetate | CH₂Cl₂, rt, 2h | >95 |
| 3 | 4'-Methoxy-[1,1'-biphenyl]-3-ol | Tf₂O, Pyridine | 4'-Methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate | CH₂Cl₂, 0 °C to rt, 1h | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-benzyloxybromobenzene with 4-methoxyphenylboronic acid.
Materials:
-
3-Benzyloxybromobenzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-benzyloxybromobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
This protocol provides a safe and efficient method for the removal of the benzyl protecting group using palladium on carbon and cyclohexene as the hydrogen donor.[1]
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (10% w/w)
-
Cyclohexene (10 equiv)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing this compound (1.0 equiv), add ethanol to dissolve the substrate.
-
Add 10% palladium on carbon (10% by weight of the substrate).
-
Add cyclohexene (10 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4'-methoxy-[1,1'-biphenyl]-3-ol.
-
If necessary, purify the product by recrystallization or column chromatography.
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Biphenyls
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura coupling reactions in the synthesis of substituted biphenyls.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges encountered during the synthesis of substituted biphenyls via Suzuki coupling.
Q1: My Suzuki coupling reaction shows low or no conversion to the desired biphenyl product. What are the primary factors to investigate?
A1: Low or no product formation is a common issue that often points to problems with the catalyst system, reagents, or reaction conditions.[1][2] A systematic check is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivated.[2] Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3] For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4]
-
Reagent Quality: The purity of your aryl halide and boronic acid is critical.[5][6] Impurities can poison the catalyst.[5] Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation.[3] Using fresh, high-purity reagents is essential.[3][5]
-
Inert Atmosphere: The exclusion of oxygen is crucial as it can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][3] Ensure all solvents are thoroughly degassed and the reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][3]
-
Suboptimal Conditions: The choice of base, solvent, and temperature are interdependent and substrate-specific.[7] If the reaction is sluggish, a gradual increase in temperature may be necessary.[1] Many Suzuki couplings are performed at elevated temperatures (80-110 °C).[1]
Q2: I'm observing significant side-product formation, such as homocoupling of the boronic acid. How can I minimize this?
A2: Homocoupling is a frequent side reaction, often promoted by the presence of oxygen or unsuitable bases.[2][7]
-
Oxygen Exclusion: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to prevent oxidative homocoupling.[2]
-
Base Selection: Stronger bases like NaOH or KOH can sometimes accelerate the decomposition of boronic acids.[2] Switching to milder bases such as K₃PO₄, Cs₂CO₃, or KF can be beneficial.[2][3]
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can help mitigate this issue.[4]
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?
A3: The primary degradation pathway for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly problematic with electron-deficient or sterically hindered boronic acids.[3][4]
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, the presence of protic impurities can facilitate protodeboronation.[2] Using anhydrous solvents is a good starting point.[1]
-
Stable Boron Reagents: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate.[2][3] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of decomposition.[3]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3] Monitor the reaction closely to avoid unnecessarily long reaction times.
Q4: I am working with a sterically hindered aryl halide or boronic acid and struggling to achieve good yields. What modifications should I consider?
A4: Steric hindrance can impede key steps in the catalytic cycle.[4] Overcoming this often requires more specialized conditions.
-
Advanced Catalyst Systems: Standard catalysts are often ineffective for hindered substrates.[4] Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[4] These ligands promote the formation of highly reactive palladium(0) species that can facilitate the coupling of hindered partners.[4]
-
Stronger Bases and Higher Temperatures: More forcing conditions may be necessary. Consider stronger, non-nucleophilic bases like t-BuOK and higher reaction temperatures.[8]
-
Reactive Coupling Partners: If possible, consider using a more reactive aryl halide (I > Br > Cl).[3]
Q5: Can I use aryl chlorides for synthesizing substituted biphenyls?
A5: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides.[2] To achieve good yields with aryl chlorides, more active and specialized catalytic systems are typically required.[2] This often involves the use of electron-rich, bulky phosphine ligands and potentially stronger bases.[2]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction components on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Different Bases on Biphenyl Yield
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | NaOH | MeOH:H₂O (3:2) | Reflux | 98.3 |
| 2 | K₂CO₃ | DMF/H₂O (95:5) | 110 | >95 |
| 3 | K₃PO₄ | Toluene/Water | 100 | High Yield |
| 4 | Cs₂CO₃ | Dioxane/Water | 100 | High Yield |
| 5 | t-BuOK | Dioxane | 80 | >99 |
Data compiled from multiple sources for illustrative purposes.[8][9][10][11][12]
Table 2: Comparison of Catalysts and Ligands for Challenging Substrates
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Conditions | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄, Toluene/H₂O, 100°C | 98 |
| 2 | 2-Bromotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (3) | NaOtBu, Toluene, 100°C | High Yield |
| 3 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd-NHC (0.05) | - | t-BuOK, Dioxane, 80°C | >99 |
| 4 | 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃, Dioxane/H₂O, 90°C | 85-95 |
Data compiled from multiple sources for illustrative purposes.[8][9][13][14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid [9]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[9]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[9]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[9]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent like ethyl acetate.[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Side reactions in palladium-catalyzed cross-coupling and how to avoid them
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and side reactions encountered during experimentation.
General Troubleshooting
Before delving into specific reaction types, it's important to address common issues that can lead to low yields or reaction failure in palladium-catalyzed cross-coupling reactions.
FAQs: General Issues
Q1: My cross-coupling reaction is not working at all. What are the first things I should check?
A1: When a reaction fails completely, a systematic check of your setup and reagents is crucial.[1] Start by verifying the following:
-
Reagent Integrity: Ensure the purity and stability of your starting materials, especially the organoboron reagent in Suzuki couplings, which can be prone to degradation.[1] The palladium catalyst and phosphine ligands are also sensitive to air and moisture and should be stored under an inert atmosphere.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst deactivation and the formation of palladium black.[2][3] Ensure all solvents and reagents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Activation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Ensure your reaction conditions are suitable for this reduction to occur.[3]
-
Base and Solvent Quality: Use high-purity, anhydrous, and degassed solvents and bases. The solubility of the base in the chosen solvent is also a critical factor for its effectiveness.[3]
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive form of palladium.[3][4] This is a common reason for low conversion rates. To prevent this:
-
Ensure a Thoroughly Inert Atmosphere: As mentioned, oxygen is a primary culprit in the oxidation of the active Pd(0) catalyst.[3]
-
Optimize Reaction Temperature: Excessively high temperatures can promote the agglomeration of palladium particles, leading to the formation of palladium black. Consider lowering the reaction temperature.[3]
-
Appropriate Ligand-to-Palladium Ratio: A suitable ligand-to-palladium ratio is crucial for stabilizing the active catalyst. Typically, a 1:1 to 4:1 ratio is a good starting point.[1]
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst and prevent decomposition.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. However, several side reactions can diminish its efficiency.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low yield or no product formation.
-
Possible Cause: Inefficient oxidative addition, especially with less reactive aryl chlorides or electron-rich aryl halides.[2][3]
-
Possible Cause: Protodeboronation of the boronic acid or ester.[1]
-
Solution: This is a common side reaction, particularly with electron-deficient boronic acids.[1] To minimize this, use milder bases like K₃PO₄ or Cs₂CO₃, and consider running the reaction under anhydrous conditions.[1] Converting the boronic acid to a more stable pinacol ester or trifluoroborate salt can also prevent premature decomposition.[2]
-
-
Possible Cause: Catalyst deactivation by nitrogen-containing heterocyclic substrates.[1]
-
Solution: The lone pair of electrons on nitrogen atoms in heterocyclic substrates can coordinate to the palladium center and inhibit its catalytic activity.[1] Using bulky ligands can sterically shield the palladium, and a careful selection of the base and solvent system can also mitigate this issue.[2]
-
Problem: Significant formation of homocoupling product.
-
Possible Cause: Presence of oxygen or Pd(II) species.[2]
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | 71 | Effective for some chloropyrimidine couplings. | [3] |
| Pd₂(dba)₃ | - | K₂CO₃ | Dioxane/H₂O | 80 | <5 | Inefficient without a suitable ligand. | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85 | Selective coupling at the C-Br bond of 5-bromo-2-chlorobenzothiazole. | [5][6] |
| Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 80 | 85 | Coupling of 5-bromonicotinic acid with phenylboronic acid. | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid[5]
This protocol details the coupling of 5-bromonicotinic acid with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under the argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol) to the flask. Then, add degassed DMF (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
Heck Reaction
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes. Regioselectivity and catalyst stability are common challenges.
Troubleshooting Guide: Heck Reaction
Problem: Low conversion and formation of palladium black.
-
Possible Cause: Incomplete reduction of the Pd(II) precatalyst or presence of oxygen.[3]
-
Possible Cause: High reaction temperature.[3]
-
Solution: Excessive heat can lead to catalyst agglomeration. Try lowering the reaction temperature.[3]
-
Problem: Poor regioselectivity.
-
Possible Cause: The electronic and steric properties of the alkene and the palladium catalyst.[7]
-
Solution: For neutral palladium complexes, the regioselectivity is primarily governed by sterics, with the aryl or vinyl group adding to the less hindered carbon of the alkene.[7] For cationic palladium complexes, electronic effects dominate, with the nucleophilic attack occurring at the most electron-deficient carbon.[7] The choice of ligand can influence the electronic nature of the palladium center.
-
Problem: Alkene isomerization.
-
Possible Cause: The palladium-hydride intermediate formed during the catalytic cycle can promote double bond isomerization in both the starting material and the product.[7]
-
Solution: This side reaction can be minimized by using a less polar solvent or by adding a halide salt, such as LiCl, to the reaction mixture.[7]
-
Data Presentation: Heck Reaction
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |
| Iodobenzene | Styrene | 1.5 mol% PdCl₂ | K₂CO₃ | Water | 100 | 96 | [8] |
| Iodobenzene | Styrene | Pd/C (10% w/w) | Et₃N | Cyrene | 150 | 95 | [9] |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 82 | [10] |
| Bromobenzene | Styrene | Pd EnCat | Na₂CO₃ | NMP | 120 | >95 | [11] |
Experimental Protocol: Heck Reaction of Iodobenzene and Styrene[10]
This protocol describes a mechanocatalytic Heck reaction.
-
Reaction Setup: In a milling jar, combine iodobenzene (1.0 mmol), styrene (1.1 mmol), and K₂CO₃ (2.0 g).
-
Reaction: Add DMF (as a liquid-assisted grinding agent) and mill the mixture at 120°C for 60 minutes.
-
Work-up: After cooling, the reaction mixture is typically purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Common issues include low yields and the formation of hydrodehalogenation byproducts.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Low reaction yield.
-
Possible Cause: Incompatible catalyst and ligand system.
-
Solution: The choice of ligand is critical. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often required.[12]
-
-
Possible Cause: Ineffective base.
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The solubility of the base in the reaction solvent is also important.[13]
-
-
Possible Cause: Catalyst inhibition by the amine substrate or the iodide byproduct.
-
Solution: Using an additional equivalent of the phosphine ligand relative to the palladium catalyst can help prevent catalyst deactivation by the amine.[14] When using aryl iodides, less polar solvents like toluene can be beneficial to prevent precipitation of the iodide salt which can inhibit the catalyst.[14]
-
Problem: Significant hydrodehalogenation of the aryl halide.
-
Possible Cause: A competing pathway to reductive elimination where a β-hydride elimination from the palladium-amido intermediate occurs.[15]
-
Solution: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Bulky ligands that accelerate reductive elimination are generally preferred.[13]
-
Data Presentation: Buchwald-Hartwig Amination
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Source |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | [12] |
| XPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | [12] |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | [12] |
| XPhos | Aniline | 95 | Pd(OAc)₂ | KOt-Bu | Toluene | 100 | [16] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine[17]
This is a general procedure for the coupling of an aryl halide with an aliphatic amine.
-
Reaction Setup: To a 1-dram vial equipped with a PTFE-coated magnetic stir bar, add the aryl halide (0.25 mmol, if solid) and the amine (0.375 mmol, if solid).
-
Inert Atmosphere: Seal the vial with a rubber septum, evacuate, and backfill with argon three times.
-
Reagent Addition: In an argon-filled glovebox, add the phosphine ligand (e.g., BippyPhos, 2 mol%) and KOt-Bu (0.50 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 1 mL) to the vial.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100°C) for the specified time.
-
Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Visual Troubleshooting and Mechanistic Insights
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
The following diagram illustrates a general workflow for troubleshooting a failed palladium-catalyzed cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Mechanism of Homocoupling in Suzuki-Miyaura Coupling
This diagram illustrates a potential pathway for the undesirable homocoupling side reaction in Suzuki-Miyaura coupling.
Caption: A simplified mechanism for the Pd(II)-mediated homocoupling of boronic acids.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 10. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification Challenges for Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of biphenyl derivatives.
Frequently Asked questions (FAQs)
Q1: My biphenyl derivative is "oiling out" during crystallization instead of forming solid crystals. What should I do?
A1: "Oiling out," the separation of a compound as a liquid instead of a solid, is a common issue that often arises from high impurity levels or when a solution is supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the primary solvent to the heated mixture to decrease the supersaturation level.
-
Lower Crystallization Temperature: Cool the solution to a lower temperature before inducing crystallization, possibly using a cooling bath.
-
Change the Solvent System: If the problem persists, consider using a different solvent or a co-solvent system. A solvent in which your compound is less soluble at higher temperatures can be effective.
-
Seeding: Introduce a small, pure crystal of your biphenyl derivative (a seed crystal) to the cooled, saturated solution to promote nucleation.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to a colder environment. Rapid cooling can encourage oiling out.[1]
Q2: The yield of my recrystallized biphenyl derivative is very low. How can I improve it?
A2: Low recovery of your product can be frustrating. Consider the following to improve your yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve your crude product. Excess solvent will keep more of your compound dissolved upon cooling.[1]
-
Sufficient Cooling: Ensure the solution has been cooled for a sufficient amount of time. Lowering the temperature will decrease the solubility of your compound and increase the crystal yield.[1]
-
Second Crop of Crystals: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
Q3: How can I remove colored impurities from my biphenyl derivative?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of your compound).
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious as the solution is hot and flammable.
-
Crystallization: Allow the hot, colorless filtrate to cool and crystallize as usual.[1]
Q4: I am having trouble removing the palladium catalyst from my Suzuki-Miyaura cross-coupling reaction. What are the best methods?
A4: Residual palladium catalysts are a common issue in cross-coupling reactions. Here are several effective methods for its removal:
-
Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the palladium catalyst.[2][3]
-
Solid-Supported Scavengers: Thiol- or amine-functionalized silica or polymer resins can be very effective at scavenging palladium. The crude product solution is stirred with the scavenger, which is then filtered off.
-
Activated Carbon: Treatment with activated carbon can also effectively remove palladium. The crude product is dissolved in a solvent, stirred with activated carbon, and then filtered.
-
Column Chromatography: Silica gel column chromatography can separate the desired biphenyl derivative from the palladium catalyst.[2]
Q5: How can I remove unreacted starting materials, such as aryl halides and boronic acids, from my Suzuki-Miyaura reaction mixture?
A5: Unreacted starting materials can often be removed through a combination of techniques:
-
Aqueous Work-up: A standard aqueous work-up can help remove water-soluble reagents and byproducts.
-
Column Chromatography: This is a highly effective method for separating the biphenyl product from unreacted starting materials due to differences in polarity.
-
Crystallization: If the solubility properties of the product and starting materials are sufficiently different, recrystallization can be an effective purification method.
Q6: What are the common byproducts in an Ullmann coupling reaction and how can they be removed?
A6: The classic Ullmann reaction, which uses copper to couple two aryl halides, can be prone to side reactions. Common byproducts include:
-
Homocoupled products: If you are attempting an unsymmetrical coupling, the formation of symmetrical biphenyls from the self-coupling of each starting aryl halide is a common issue.[4]
-
Debromination or dehalogenation products: The reduction of the aryl halide starting material can also occur.[5]
These byproducts can often be separated from the desired unsymmetrical biphenyl product by column chromatography due to differences in their polarity and molecular weight. For unsymmetrical couplings, using an excess of one of the aryl halides can sometimes favor the formation of the desired product.[6]
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| "Oiling Out" | High impurity level; solution is supersaturated above the compound's melting point. | Increase solvent volume; lower crystallization temperature; change solvent system; use seeding.[1] |
| Low Yield | Too much solvent used; insufficient cooling time. | Use minimum amount of hot solvent; ensure adequate cooling time; obtain a second crop of crystals from the mother liquor.[1] |
| Small or Needle-like Crystals | Solution is too supersaturated; rapid cooling. | Use a slightly larger volume of solvent; allow the solution to cool slowly.[1] |
| Colored Crystals | Presence of colored impurities. | Treat the hot solution with activated charcoal before crystallization.[1] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system; column overloaded. | Optimize the solvent system using TLC; use a larger column or less sample. |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent (gradient elution). |
| Cracked Column Bed | Improper packing; running the column dry. | Ensure the column is packed evenly and never let the solvent level drop below the top of the silica. |
| Streaking of Bands | Sample is not soluble in the eluent; column is overloaded. | Dissolve the sample in a minimal amount of a more polar solvent before loading; reduce the amount of sample. |
Data Presentation
Solubility of Biphenyl Derivatives
| Compound | Water Solubility | Organic Solvent Solubility | Quantitative Data (at 25 °C) |
| Biphenyl | Insoluble/Very slightly soluble[7][8][9] | Soluble in alcohol, ether, benzene, methanol, carbon tetrachloride, carbon disulfide, and most organic solvents.[8][9] | In water: ~7 mg/L[10] |
| [1,1'-Biphenyl]-2-ol | Soluble in fixed alkali hydroxide solutions | Soluble in most organic solvents | - |
| [1,1'-Biphenyl]-2,2',5,5'-tetrol | Expected to be more soluble than biphenyl due to hydroxyl groups | Soluble in polar organic solvents | Not readily available[9] |
| N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide | - | DMSO: 25 mg/mL; DMF: 5 mg/mL; Ethanol: Sparingly soluble[1] | - |
Efficiency of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reaction Type | Reference |
| Solid-Supported Thiol Resin | 1300 | <10 | >99.2% | Suzuki cross-coupling | [5] |
| Solid-Supported Thiourea Resin | 2400 | ≤ 16 | >99.3% | Suzuki cross-coupling | [5] |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.7% | Not specified | [5] |
| Recrystallization | 200 | <10 | >95% | Suzuki cross-coupling | [5] |
| Column Chromatography | >1000 | <100 (average) | ~90% | Suzuki-Miyaura reaction | [5] |
Experimental Protocols
General Protocol for Recrystallization of Biphenyl Derivatives
-
Solvent Selection: Choose a suitable solvent or solvent system where the biphenyl derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.[1]
-
Dissolution: Place the crude biphenyl derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
General Protocol for Column Chromatography of Biphenyl Derivatives
-
Solvent System Selection: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). A good starting point for many biphenyl derivatives is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude biphenyl derivative in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified biphenyl derivative.
Protocol for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the cross-coupling reaction, perform a standard aqueous work-up.
-
Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, remove it and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).[5]
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium catalyst) to the solution.[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours.[5]
-
Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.[5]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the palladium-free product.[5]
Mandatory Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting workflow for low crystallization yield.
Caption: Workflow for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. srdata.nist.gov [srdata.nist.gov]
Technical Support Center: Synthesis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl. The content is designed to address common challenges and provide actionable solutions to improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the primary factors to investigate?
A1: Low yields in the synthesis of this compound can often be attributed to several critical factors. As 3-(benzyloxy)bromobenzene is an electron-rich aryl bromide, the oxidative addition step can be challenging. A systematic evaluation of the following is recommended:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.
-
Base Selection: The base activates the boronic acid for transmetalation. The choice of base is often dependent on the solvent. For ethereal solvents like dioxane or THF, stronger bases such as cesium carbonate (Cs₂CO₃) or aqueous sodium hydroxide (NaOH) may be necessary. It is advisable to screen several bases to determine the optimal choice for this specific coupling.
-
Solvent System: Common solvent systems include mixtures of an organic solvent and water (e.g., toluene/water, dioxane/water). Anhydrous conditions with a soluble base can also be effective. Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is highly recommended to set up the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). This involves using a glovebox or Schlenk line for handling reagents and thoroughly degassing the solvent.
-
Reagent Quality: The purity of the starting materials, 3-(benzyloxy)bromobenzene and 4-methoxyphenylboronic acid, is critical. Impurities can interfere with the catalytic cycle. Additionally, boronic acids can undergo protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.
Q2: I am observing a significant amount of homocoupling of the 4-methoxyphenylboronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction. To mitigate this:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere to minimize oxygen levels.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can reduce the initial concentration of Pd(II).
-
Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help minimize its self-coupling.
Q3: The starting 3-(benzyloxy)bromobenzene is consumed, but the yield of the desired biphenyl product is low. What other side reactions could be occurring?
A3: If the starting aryl bromide is consumed without a high yield of the desired product, other side reactions may be taking place:
-
Protodeboronation: As mentioned, the boronic acid can be converted to methoxybenzene. This is often promoted by excess base or water.
-
Hydrodehalogenation: The 3-(benzyloxy)bromobenzene can be reduced to benzyloxybenzene. This can occur if there are sources of hydride in the reaction, potentially from certain bases or solvent impurities. Screening different bases and using high-purity, anhydrous solvents can help address this.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the Suzuki coupling reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the best practices for purifying the final product, this compound?
A5: After the reaction is complete, a standard work-up procedure is typically followed, which involves quenching the reaction, extracting the product into an organic solvent, washing, and drying. The crude product can then be purified by:
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired biphenyl from unreacted starting materials, byproducts, and catalyst residues. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water or hexanes/ethyl acetate) can be used to achieve higher purity.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of Suzuki-Miyaura coupling reactions for the synthesis of biphenyls. Note that the optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for optimization.
Table 1: Effect of Different Bases on Biphenyl Synthesis Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 5 | NaOH | Toluene/H₂O | 100 | 12 | 78 |
Data is illustrative and based on typical Suzuki couplings of aryl bromides with arylboronic acids.
Table 2: Effect of Different Palladium Catalysts/Ligands on Biphenyl Synthesis Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 94 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 96 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |
Data is illustrative and based on typical Suzuki couplings of aryl bromides with arylboronic acids.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-(benzyloxy)bromobenzene with 4-methoxyphenylboronic acid. Optimization of specific parameters may be required to achieve the highest yield.
Materials:
-
3-(Benzyloxy)bromobenzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, with 10-20% water if using an inorganic base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(benzyloxy)bromobenzene, 4-methoxyphenylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If using a biphasic system, the degassed water can be added at this stage.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting 3-(benzyloxy)bromobenzene is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Mandatory Visualizations
Technical Support Center: Efficient Suzuki-Miyaura Cross-Coupling
Welcome to the Technical Support Center for the Suzuki-Miyaura Cross-Coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during this essential carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a user-friendly question-and-answer format.
Q1: I am observing a very low yield in my Suzuki-Miyaura reaction. What are the primary factors I should investigate?
A low yield is a common issue that can often be resolved by systematically evaluating the key components and conditions of your reaction. Start by considering the following:
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Reagent Quality: Ensure the purity and stability of your aryl halide, boronic acid/ester, catalyst, ligand, and base. Boronic acids, in particular, can be susceptible to degradation over time.
-
Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen.[1] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing your solvents and using appropriate techniques like Schlenk lines or glove boxes.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade upon improper storage.[1] Use fresh, high-quality catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as both oxygen and water can negatively impact the reaction. Ensure your base is of high purity and appropriate for your specific substrate combination.
Q2: My reaction is plagued by protodeboronation of the boronic acid. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[2] To mitigate this:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[3] These esters often release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous conditions can be beneficial.
-
Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can also help to reduce the extent of protodeboronation.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction that consumes your starting material and reduces the yield of the desired cross-coupled product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[4] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are critical for prevention.
-
Catalyst Choice: Using a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can help minimize side reactions that may be promoted by Pd(II) species.
Q4: How do I choose the right catalyst and ligand for my specific substrates?
The selection of the catalyst and ligand is critical for the success of a Suzuki-Miyaura coupling, especially with challenging substrates.
-
For Aryl Chlorides: Aryl chlorides are less reactive than bromides and iodides and often require more active catalyst systems.[5] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective as they promote the challenging oxidative addition step.[6][7] N-heterocyclic carbene (NHC) ligands are also excellent choices for these substrates.[5]
-
For Sterically Hindered Substrates: The coupling of sterically demanding substrates often benefits from the use of bulky ligands. These ligands can facilitate the reductive elimination step, which can be slow for hindered products.[8][9][10]
-
For Heteroaryl Substrates: The nitrogen atoms in heteroaryl compounds can coordinate to the palladium center and inhibit the catalyst.[1] The use of bulky, electron-rich ligands can often overcome this issue. For challenging couplings involving 2-pyridylboronic acids, specialized ligands and conditions may be necessary.[11]
Q5: My palladium catalyst appears to be deactivating (e.g., formation of palladium black). What can I do to prevent this?
Catalyst deactivation can occur through several pathways, including aggregation to form inactive palladium black, poisoning by substrates or impurities, and ligand degradation.[1][12]
-
Ligand Choice and Ratio: Using bulky, electron-rich ligands can help stabilize the palladium catalyst and prevent aggregation.[1] Ensure an appropriate ligand-to-palladium ratio is used.
-
Temperature Control: High reaction temperatures can accelerate catalyst decomposition.[1] It may be beneficial to run the reaction at a lower temperature for a longer duration.
-
Additives: In some cases, additives can be used to stabilize the catalyst.
-
Substrate Purity: Ensure your starting materials are free of impurities that could act as catalyst poisons.
Data Presentation: Catalyst and Base Performance
The following tables summarize quantitative data for various catalyst systems and bases to aid in the selection of optimal reaction conditions.
Table 1: Comparison of Palladium Catalyst Systems for the Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 98 | [13] |
| PEPPSI-IPr | - | K₂CO₃ | Dioxane | 80 | 2 | 96 | [4] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 100 | 12 | 75 | [14] |
Table 2: Comparison of Nickel Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 12 | 92 | |
| NiSO₄·6H₂O | L | K₃PO₄ | H₂O | 120 | 1 | 95 | |
| Ni(TFA)₂ | PPh₃/β-diketone | K₂CO₃ | Ionic Liquid/H₂O | 80 | 18 | High | |
| Ni(cod)₂ | - | K₃PO₄ | H₂O | 120 | - | High |
Table 3: Yield Comparison for Different Bases in the Coupling of 4-Bromotoluene and Phenylboronic Acid
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| K₂CO₃ | Toluene/H₂O | 100 | 2 | 92 |
| K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| Cs₂CO₃ | Toluene/H₂O | 100 | 2 | 97 |
| Et₃N | Toluene/H₂O | 100 | 2 | 45 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
General Experimental Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Degassed water (if applicable)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas. Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
General Experimental Protocol for a Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline for using a nickel catalyst.
Materials:
-
Aryl halide or sulfonate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)
-
Base (e.g., K₃PO₄, 4.5 equiv)
-
Anhydrous, degassed solvent (e.g., 2-Me-THF or t-amyl alcohol)
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add the aryl halide/sulfonate, arylboronic acid, nickel precatalyst, and base to a reaction vial containing a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture can be analyzed directly by techniques such as ¹H NMR with an internal standard to determine the yield. For isolation, a standard aqueous work-up followed by column chromatography is typically performed.
Visualizations
The following diagrams illustrate key concepts and workflows related to the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: A decision-making diagram for catalyst selection with challenging substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Managing impurities in the synthesis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction is showing low yield of the desired this compound. What are the possible causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. A primary concern is the deactivation of the palladium catalyst, often due to the presence of oxygen. It is crucial to ensure all reagents and the reaction vessel are rigorously degassed. Another possibility is the use of a suboptimal base or solvent system. The choice of base is critical for activating the boronic acid for transmetalation. An inappropriate solvent can affect the solubility of the reagents and the stability of the catalytic complex. Additionally, the reaction temperature and time may not be optimized; insufficient heating can lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.
To improve the yield, consider the following:
-
Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1]
-
Reagent Purity: Use high-purity starting materials, as impurities can poison the catalyst.
-
Solvent and Base Optimization: Screen different combinations of solvents (e.g., toluene/water, dioxane/water, THF/water) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). An ethanol/water mixture has been shown to be effective in similar syntheses.
-
Temperature Control: Optimize the reaction temperature. Typically, temperatures between 80-100 °C are effective.[2]
-
Ligand Selection: If using a palladium precursor like Pd(OAc)₂, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can often improve catalytic activity.
Q2: I am observing significant amounts of homocoupling byproducts, 4,4'-dimethoxy-1,1'-biphenyl and 3,3'-bis(benzyloxy)-1,1'-biphenyl, in my reaction mixture. How can I minimize their formation?
A2: The formation of homocoupling products is a common side reaction in Suzuki coupling. The homocoupling of 4-methoxyphenylboronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[1] To minimize these byproducts:
-
Strict Anaerobic Conditions: As with improving the main reaction yield, ensuring a thoroughly oxygen-free environment is the most critical step to suppress homocoupling.
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can favor its homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Catalyst Choice: Some palladium catalysts have a lower propensity for promoting homocoupling reactions. Experimenting with different palladium sources and ligands may be beneficial.
Q3: My final product is contaminated with 3-benzyloxyphenol. What is the likely cause of this impurity?
A3: The presence of 3-benzyloxyphenol suggests that a debenzylation reaction is occurring. While benzyl ethers are generally stable, cleavage can happen under certain conditions. In the context of a Suzuki coupling, this is less common but can be promoted by certain reagents or conditions that are not typical for a standard Suzuki protocol, such as very strong bases or the presence of hydrogen sources with a highly active catalyst. Another possibility is cleavage during the work-up or purification steps if acidic conditions are used.
To avoid this:
-
Milder Base: If you are using a very strong base, consider switching to a milder one like potassium carbonate.
-
Work-up Conditions: Ensure that the work-up procedure does not involve prolonged exposure to strong acids. A standard aqueous work-up should be sufficient.
-
Purification: During purification by column chromatography, use a neutral solvent system.
Q4: I am having difficulty separating the desired product from the starting materials and byproducts by column chromatography. What can I do?
A4: Co-elution of products with similar polarities can be a challenge. If you are struggling with separation:
-
Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve resolution.
-
Recrystallization: If the product is a solid, recrystallization is an excellent purification method. Try different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good crystals of the product while leaving impurities in the mother liquor.
-
Alternative Chromatography: Consider using a different stationary phase for your chromatography if silica gel is not providing adequate separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-benzyloxybromobenzene and 4-methoxyphenylboronic acid in the presence of a base.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The key starting materials are 3-benzyloxybromobenzene and 4-methoxyphenylboronic acid. The essential reagents include a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC plate using an appropriate solvent system (e.g., 4:1 hexanes:ethyl acetate). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the expected major impurities in this synthesis?
A4: The most common impurities are:
-
Homocoupling products: 4,4'-dimethoxy-1,1'-biphenyl (from the boronic acid) and 3,3'-bis(benzyloxy)-1,1'-biphenyl (from the aryl bromide).
-
Protodehalogenation product: 3-benzyloxybenzene.
-
Protodeboronation product: Anisole.
-
Debenzylation product: 3-hydroxy-4'-methoxy-1,1'-biphenyl or 3-benzyloxyphenol.
Quantitative Data Summary
The following table provides representative data for the optimization of the Suzuki-Miyaura coupling to synthesize this compound. Note that these are illustrative values, and actual results may vary depending on the specific experimental conditions.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Homocoupling Impurity (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 75 | 5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 82 | 4 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 6 | 91 | <2 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 10 | 88 | 3 |
Experimental Protocols
1. Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization.
-
Materials:
-
3-Benzyloxybromobenzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Ethanol
-
Degassed water
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-benzyloxybromobenzene, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium(II) acetate and SPhos.
-
Add the degassed solvent mixture (e.g., toluene/ethanol/water in a 2:1:1 ratio).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start at 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small sample of the product in acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between the main reaction and common impurity formation pathways.
References
Technical Support Center: Enhancing Biphenyl Compound Solubility for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of biphenyl compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My biphenyl compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What is the primary cause of this?
A: This is a common issue known as "compound crashing out" and is primarily due to the low aqueous solubility of many biphenyl compounds.[1][2] Biphenyls are generally non-polar and dissolve well in organic solvents like Dimethyl Sulfoxide (DMSO), but their solubility drastically decreases in a polar aqueous environment.[3][4] When a concentrated DMSO stock is diluted into a large volume of aqueous buffer, the solvent polarity changes abruptly, causing the compound to exceed its solubility limit and precipitate.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: The maximum recommended concentration of DMSO is highly dependent on the specific cell line and the duration of exposure.[5] As a general guideline, it is advisable to keep the final DMSO concentration at or below 0.5%.[6][7] For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is often recommended.[5] It is crucial to perform a dose-response experiment to determine the highest tolerable DMSO concentration for your specific experimental conditions.[5] Concentrations above 1% are often associated with significant cytotoxicity, including cell membrane damage and apoptosis.[5][8]
Q3: Besides DMSO, what other solvents or strategies can I use to improve the solubility of my biphenyl compound?
A: If reducing the final DMSO concentration is not sufficient, several other strategies can be employed:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used to decrease the polarity of the aqueous medium.[9]
-
Surfactants/Detergents: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][10] These are typically used at low concentrations (0.001% to 0.01%).[10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its improved solubility and low toxicity.[9]
-
Lipid-Based Formulations: For highly lipophilic drugs, lipid-based formulations can enhance solubility and improve bioavailability by incorporating the compound into a lipid matrix.[13][14]
Q4: How can I determine the solubility of my compound in my specific assay buffer?
A: There are two primary methods for assessing aqueous solubility:
-
Kinetic Solubility Assay: This high-throughput method is often used in early drug discovery.[15] A concentrated DMSO stock of the compound is serially diluted into the aqueous buffer, and the point of precipitation is detected, often by light scattering (nephelometry) or turbidimetry.[15][16]
-
Thermodynamic Solubility Assay: Considered the "gold standard," this method measures the equilibrium solubility of a compound.[16] Excess solid compound is incubated with the aqueous buffer for an extended period (24-72 hours) to reach equilibrium.[16] The supernatant is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV or LC/MS.[15][16]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay.[10] | The compound remains in solution at a lower, more soluble concentration. |
| Rapid Solvent Shift | Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[10] | A more gradual change in solvent polarity prevents the compound from crashing out of solution. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting).[10] | Improved mixing can help maintain the compound in a supersaturated but dissolved state for the duration of the assay. |
Issue 2: Compound precipitates over the course of the assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit. Lower the final compound concentration.[10] | The compound remains soluble throughout the assay at a concentration below its thermodynamic solubility limit. |
| Temperature Fluctuations | Ensure all assay components and the experimental environment are maintained at a constant, controlled temperature.[10] | Stable temperature conditions prevent temperature-induced changes in solubility and subsequent precipitation. |
| Compound Instability | The compound may be degrading over time, with the degradation products being less soluble. Assess compound stability in the assay buffer over the time course of the experiment using techniques like HPLC.[6] | If instability is confirmed, a shorter assay incubation time may be necessary to obtain reliable results before significant degradation and precipitation occur. |
Quantitative Data Summary
Table 1: General Guidelines for Final DMSO Concentration in Cell-Based Assays
| DMSO Concentration | General Effects on Cell Viability | Recommendations |
| < 0.1% | Generally considered safe with minimal effects.[5] | Recommended for sensitive primary cells and long-term exposure studies.[5] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[5] | A common and often acceptable range for many in vitro assays.[7] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.[5] | May be tolerated for short-term exposure in robust cell lines, but requires careful validation.[8] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[5][8] | Generally not recommended for cell-based assays. |
Table 2: Common Solubility Enhancing Agents and Their Typical Concentrations
| Agent Type | Examples | Mechanism of Action | Typical Concentration Range |
| Co-solvents | Ethanol, Propylene Glycol, PEGs | Reduce the polarity of the solvent system.[9] | Varies widely depending on the co-solvent and assay system. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Triton™ X-100 | Form micelles that encapsulate the hydrophobic compound.[9] | 0.001% - 0.01%[10] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the compound.[9] | Dependent on the specific cyclodextrin and compound. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
Objective: To rapidly determine the kinetic solubility of a biphenyl compound in an aqueous buffer.
Materials:
-
Test compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Microplate reader with absorbance measurement capabilities
Procedure:
-
Prepare Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[10]
-
Prepare Assay Buffer Dilutions: In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Compound Addition: Add a small, consistent volume of the compound stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[10]
-
Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 1 hour).[10]
-
Measurement: Measure the absorbance of each well at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm) using a microplate reader.[10]
-
Analysis: An increase in absorbance at this wavelength indicates the formation of a precipitate. The kinetic solubility is the highest concentration at which no significant increase in absorbance is observed.[10]
Protocol 2: Determining Maximum Tolerated DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly impact cell viability for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plate
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%). Also, include a "no DMSO" control with medium only.[5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[5]
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.[5]
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[5]
Visualizations
Caption: Workflow for kinetic solubility assessment by turbidimetry.
Caption: Troubleshooting flowchart for compound precipitation.
Caption: Potential off-target effects of high solvent concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The unique characteristics of biphenyl_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. symmetric.events [symmetric.events]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: In Situ Pre-catalyst Reduction for Palladium-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in situ reduction of palladium pre-catalysts, a critical step for successful palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of in situ pre-catalyst reduction in palladium-catalyzed reactions?
The active catalyst in most palladium-catalyzed cross-coupling reactions is a Pd(0) species. However, Pd(0) complexes are often unstable and sensitive to air and moisture. Therefore, more stable and commercially available Pd(II) pre-catalysts are commonly used.[1][2] The in situ reduction is the process of converting the stable Pd(II) pre-catalyst into the catalytically active Pd(0) species within the reaction mixture, immediately before or during the catalytic cycle.[3][4] Efficient in situ reduction is crucial for optimizing reaction performance, minimizing catalyst loading, and reducing costs.[3][5]
Q2: My palladium-catalyzed reaction (e.g., Suzuki, Heck, Sonogashira) is not working or giving low yields. What are the first things I should check related to pre-catalyst reduction?
When a palladium-catalyzed reaction fails or provides low yields, inefficient generation of the active Pd(0) catalyst is a common culprit. Here are the initial checks you should perform:
-
Integrity of Pre-catalyst and Ligands: Ensure your Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands have not degraded.[6] Phosphine ligands are particularly susceptible to oxidation.[6] Store them under an inert atmosphere.
-
Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation.[6] Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen).[7]
-
Solvent and Reagent Purity: Use anhydrous and thoroughly degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[6] Ensure all reagents, including the base, are of high purity.
-
Appropriate Reducing Agent/Conditions: The reduction of Pd(II) to Pd(0) requires a reducing agent. This can be the phosphine ligand itself, an amine, an alcohol, or even one of the coupling substrates.[3][8] The efficiency of this reduction is highly dependent on the specific combination of ligand, base, solvent, and temperature.[3][9]
Q3: How do I know if my Pd(II) pre-catalyst has been successfully reduced to Pd(0)?
Visual inspection can sometimes be indicative; a color change to a darker solution or the formation of a black precipitate (palladium black) can suggest the formation of Pd(0). However, the formation of palladium black can also indicate catalyst decomposition and aggregation, which leads to reduced activity.[10]
For more definitive evidence, in situ monitoring techniques can be employed:
-
³¹P NMR Spectroscopy: This technique can be used to monitor the conversion of the Pd(II)-phosphine complex to the Pd(0)-phosphine complex.[3]
-
X-ray Absorption Spectroscopy (XAS): XAS can provide information on the oxidation state of palladium, allowing for direct observation of the Pd(II) to Pd(0) reduction.[11][12]
-
Other Spectroscopic Methods: Techniques like FTIR and Raman spectroscopy can also be used to monitor the reaction progress and changes in the catalyst state.[11][13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the in situ reduction of your palladium pre-catalyst.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Inefficient reduction of the Pd(II) pre-catalyst to the active Pd(0) species. | - Optimize Ligand-to-Palladium Ratio: A typical ratio is 1:1 to 4:1. An excess of phosphine ligand can sometimes facilitate the reduction.[6][14] - Choice of Base: The base can play a crucial role in the reduction process. The strength and solubility of the base are important factors.[3][6] Consider screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). - Solvent System: The solvent influences the solubility of reagents and the stability of catalytic species. Common solvents include THF, 1,4-dioxane, DMF, and toluene, often with water as a co-solvent.[6][15] Some solvents like primary alcohols can act as reducing agents.[3][4] - Increase Temperature: Higher temperatures can promote the reduction of the Pd(II) pre-catalyst. However, be mindful of potential side reactions and substrate decomposition.[7] |
| Reaction Starts but then Stalls | Catalyst deactivation after initial reduction. | - Exclusion of Oxygen: Ensure rigorous exclusion of air and moisture throughout the reaction. Use freshly degassed solvents.[6] - Ligand Degradation: Some phosphine ligands can be unstable at higher temperatures. Consider using more robust ligands. - Formation of Inactive Pd Species: The active Pd(0) catalyst can aggregate to form inactive palladium black or other inactive species.[8][12] The choice of ligand can influence the stability of the active catalyst. |
| Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation) | Inefficient oxidative addition or competing side reactions promoted by the catalyst system. | - Homocoupling: This can occur when Pd(II) species are present in the reaction mixture.[16] Ensure efficient reduction to Pd(0) before the main catalytic cycle begins. Higher oxygen levels can also increase homocoupling.[16] - Protodeboronation: This is a common side reaction in Suzuki couplings, especially with electron-deficient boronic acids.[6] Using more stable boron reagents like pinacol esters or MIDA boronates can mitigate this issue.[6] Optimizing reaction time and temperature can also help.[6] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This protocol provides a general framework. Specific conditions such as the choice of ligand, base, solvent, and temperature should be optimized for each specific reaction.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its derivative (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.[7]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.5–2 mol%) and the phosphine ligand (if not using a pre-ligated catalyst).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 10:1) via a syringe.[7] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[7]
-
Workup: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[7]
Quantitative Data Summary
The efficiency of the in situ reduction of Pd(II) to Pd(0) is highly dependent on the reaction conditions. The following tables summarize the conversion of Pd(II) to Pd(0) under various conditions as reported in the literature.
Table 1: Effect of Base on the Reduction of Pd(DPPF)Cl₂ in DMF at 60 °C
| Entry | Base | Conversion of Pd(II) to Pd(0) (%) |
| 1 | - | 0 |
| 2 | TMG | >95 |
| 3 | K₂CO₃ | >95 |
| 4 | Cs₂CO₃ | >95 |
Data adapted from Fantoni et al. (2025).[3] TMG = Tetramethylguanidine. Reactions were carried out for 20 minutes.
Table 2: Effect of Ligand and Base on Pd(II) Reduction in the Presence of a Primary Alcohol
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Conversion of Pd(II) to Pd(0) (%) |
| PdCl₂(ACN)₂ | DPPP | TMG | DMF | 60 | 0 |
| Pd(OAc)₂ | DPPF | - | DMF | 60 | >95 |
| Pd(OAc)₂ | DPPF | TMG | DMF | 25 | >95 |
| Pd(DPPF)Cl₂ | DPPF | K₂CO₃ | DMF/HEP | 25 | >95 (Selective reduction via alcohol) |
Data adapted from Fantoni et al. (2025).[3] DPPP = 1,3-Bis(diphenylphosphino)propane, DPPF = 1,1'-Bis(diphenylphosphino)ferrocene, HEP = 2-Hydroxyethylpiperazine.
Visualizations
The following diagrams illustrate key concepts in the in situ reduction of palladium pre-catalysts.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The central role of in situ reduction in generating the active Pd(0) catalyst.
Caption: A logical workflow for troubleshooting low-yielding palladium-catalyzed reactions.
References
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. The substitution pattern of a methoxy group on a biphenyl core significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of 2-methoxybiphenyl, 3-methoxybiphenyl, and 4-methoxybiphenyl using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The structural nuances between these isomers, while subtle, give rise to distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous identification and quality control in various scientific endeavors.[1]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three methoxy-substituted biphenyl isomers, facilitating a direct comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.[1][2] The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique signature for each isomer.[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Methoxy-Substituted Biphenyl Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methoxybiphenyl | ~7.51-7.25 (m, Ar-H), ~6.98 (t, 1H), ~6.90 (d, 1H), 3.70 (s, 3H, -OCH₃)[1] | ~156.5 (C-O), ~138.5, ~131.0, ~130.8, ~129.5, ~128.5, ~127.9, ~126.9, ~120.8, ~111.9, ~55.5 (-OCH₃)[1] |
| 3-Methoxybiphenyl | ~7.60-7.10 (m, Ar-H), ~6.90 (m, 1H), 3.85 (s, 3H, -OCH₃)[1] | ~159.9 (C-O), ~142.9, ~141.2, ~129.8, ~128.8, ~127.8, ~127.2, ~119.8, ~112.9, ~112.7, ~55.2 (-OCH₃)[1] |
| 4-Methoxybiphenyl | 7.56-7.52 (m, 4H), 7.40 (t, J = 6.0 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H)[3] | Data is consistent with that reported in the literature.[3] |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by probing their vibrational modes.[1][4] For methoxy-substituted biphenyls, key vibrational bands include C-O stretching and aromatic C-H bending, which can differ subtly between isomers.
Table 2: Key IR Absorption Bands for Methoxy-Substituted Biphenyl Isomers
| Isomer | C-O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 2-Methoxybiphenyl | ~1240 | ~750 |
| 3-Methoxybiphenyl | ~1285, ~1045 | ~780 |
| 4-Methoxybiphenyl | ~1250, ~1030 | ~830 |
Note: These are characteristic absorption ranges and may vary based on the sample preparation method and instrument.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy examines the electronic transitions within a molecule and is particularly informative for conjugated systems like biphenyls.[1][5] The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the substitution pattern.
Table 3: UV-Vis Spectroscopic Data of Methoxy-Substituted Biphenyl Isomers
| Isomer | λmax (nm) |
| 2-Methoxybiphenyl | ~240, ~285 |
| 3-Methoxybiphenyl | ~250 |
| 4-Methoxybiphenyl | ~260 |
Note: The solvent used can influence the λmax values.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the methoxy-substituted biphenyl isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition :
-
A standard one-dimensional ¹H NMR spectrum is acquired.[1]
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[1]
-
Data is processed with Fourier transformation, phase correction, and baseline correction.[1]
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
-
-
¹³C NMR Acquisition :
-
A proton-decoupled ¹³C NMR spectrum is acquired.[1]
-
Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 512-1024 scans.[1]
-
Data processing is similar to the ¹H spectrum.[1]
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr pellet) : A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.[1]
-
Data Acquisition :
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.[1]
-
The sample is placed in the beam path, and the sample spectrum is recorded.[1]
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[1]
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[1]
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the methoxy-substituted biphenyl isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.[1]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.[1]
-
Data Acquisition :
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of methoxy-substituted biphenyl isomers, highlighting the information obtained from each technique.
Caption: Workflow for the spectroscopic identification of methoxy-biphenyl isomers.
References
A Comparative Guide to Validation Methods for Organic Compound Purity
In the realms of pharmaceutical development, chemical research, and materials science, the purity of an organic compound is a critical parameter that dictates its efficacy, safety, and overall performance. A multitude of analytical techniques are employed to ascertain the purity of these compounds, each with its own set of advantages and limitations. This guide provides an objective comparison of common validation methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
The primary methods for determining the purity of organic compounds include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and thermal analysis, primarily Differential Scanning Calorimetry (DSC).[1][2][] The choice of method is often dictated by the physicochemical properties of the compound , such as its volatility, thermal stability, and solubility.[4][5]
Comparison of Key Purity Validation Methods
The following table summarizes the key performance characteristics of the most widely used techniques for organic compound purity validation.
| Method | Principle | Typical Analytes | Advantages | Limitations | Common Detectors |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds, including APIs, peptides, and sugars.[4][6] | Broad applicability, high resolution, and suitability for a wide range of compounds.[4] | Requires sample solubility, can be more time-consuming than GC. | UV-Vis, Photodiode Array (PDA), Refractive Index (RID), Mass Spectrometry (MS).[4][5] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable compounds, such as residual solvents and small organic molecules.[4][7] | High separation efficiency, fast analysis times, and sensitive detectors.[4] | Limited to volatile and thermally stable analytes.[4] | Flame Ionization (FID), Thermal Conductivity (TCD), Electron Capture (ECD), Mass Spectrometry (MS).[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Soluble organic compounds. | Provides structural confirmation and quantitative analysis (qNMR) without the need for identical reference standards.[8][9][10] | Lower sensitivity compared to chromatographic methods, requires soluble samples. | N/A |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | A wide range of organic compounds. | High sensitivity and specificity, provides molecular weight information and structural elucidation.[8] | Can be destructive to the sample, may require coupling with a separation technique (e.g., GC-MS, LC-MS). | N/A |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Crystalline solids with sharp melting points.[1][11] | Provides a measure of absolute purity for highly pure substances (>98%), requires small sample sizes.[1][12] | Not suitable for amorphous or decomposing compounds, accuracy can be affected by thermal events other than melting.[1] | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessments. Below are representative experimental protocols for the key validation techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method with UV detection for the routine purity analysis of a non-volatile organic compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dissolve 1 mg/mL of the organic compound in a suitable solvent (e.g., Acetonitrile/Water).
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the analysis of volatile impurities in an organic solvent.
1. Chromatographic and Spectrometric Conditions:
-
Column: CP-SIL 8-CB low bleed/MS (60 m x 0.32 mm i.d. x 1.0 µm coating thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
2. Sample Preparation:
-
Dilute the organic solvent sample in a suitable, non-interfering solvent to a concentration appropriate for GC-MS analysis.
3. Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is typically performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of absolute purity using ¹H qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh a specific amount of the organic compound and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot of the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
3. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula[9][10]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Differential Scanning Calorimetry (DSC)
This protocol details the use of DSC for determining the purity of a crystalline organic compound.
1. Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Use a refrigerated cooling system for sub-ambient measurements if necessary.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan.
3. Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point.
-
Heat the sample at a constant rate (e.g., 1-2 °C/min) through its melting transition.[13]
4. Data Analysis:
-
The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software includes a purity analysis module that performs this calculation automatically. The analysis is generally considered reliable for compounds that are at least 98% pure.[1]
Visualizing the Workflow and Method Relationships
To better understand the process of purity validation, the following diagrams illustrate a general experimental workflow and the logical relationships between different analytical methods.
Caption: A flowchart illustrating the general steps involved in validating the purity of an organic compound.
Caption: A diagram showing the relationship between compound properties and the choice of purity validation method.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tutorchase.com [tutorchase.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. smithers.com [smithers.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. people.sabanciuniv.edu [people.sabanciuniv.edu]
Comparing Suzuki-Miyaura with other cross-coupling reactions for biphenyl synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyls, a privileged structural motif in pharmaceuticals, agrochemicals, and functional materials, is a cornerstone of modern organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of the biaryl bond. This guide provides an objective comparison of four major cross-coupling reactions—Suzuki-Miyaura, Heck, Stille, and Negishi—for the synthesis of biphenyls, supported by experimental data, detailed protocols, and visual aids to inform your synthetic strategy.
At a Glance: Key Differences in Biphenyl Synthesis
| Feature | Suzuki-Miyaura Coupling | Heck Reaction | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Alkenes | Organotin compounds (organostannanes) | Organozinc compounds |
| Key Advantages | Mild reaction conditions, low toxicity of reagents and byproducts, broad functional group tolerance, commercially available reagents.[1] | Atom economical (avoids pre-functionalization of one partner), good for vinylarene synthesis. | Tolerant of a wide range of functional groups, stable organotin reagents.[2][3] | High reactivity, excellent for sterically hindered substrates, good functional group tolerance.[4] |
| Key Disadvantages | Potential for protodeboronation, sometimes requires strong bases. | Limited to the synthesis of vinyl-substituted biphenyls (stilbenes), regioselectivity can be an issue.[5] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste.[2] | Air- and moisture-sensitive organozinc reagents, requires anhydrous conditions. |
| Typical Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(0) or Ni(0) complexes |
Quantitative Performance Data
The following tables summarize typical reaction conditions and yields for the synthesis of biphenyls using each of the four cross-coupling reactions. It is important to note that yields are highly substrate-dependent and the conditions provided are representative examples.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.1) / SPhos (0.2) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95[1] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 8 | ~95[6] |
| 2-Bromonaphthalene | Phenylboronic acid | Pd/C (5) | K₂CO₃ | Ethanol/H₂O | Reflux | 1 | 92 |
| 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 97 |
Table 2: Heck Reaction
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 100 | 3 | 97 (E/Z mixture)[7] |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (0.01) | Et₃N | Acetonitrile | 80 | 24 | 85 |
| Iodobenzene | Methyl acrylate | Pd catalyst | K₂CO₃ | DMF/H₂O | 100 | 2 | 79 (trans)[7] |
| 4-Iodoanisole | Styrene | Pd/C | Et₃N | NMP | 130 | 4 | 90 |
| Phenyl triflate | Styrene | Pd(OAc)₂ (3) / P(o-tol)₃ (6) | Et₃N | Acetonitrile | 80 | 16 | 75 |
Table 3: Stille Coupling
| Aryl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenyltributyltin | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 95 |
| 4-Bromotoluene | Phenyltributyltin | Pd₂(dba)₃ (1) / P(t-Bu)₃ (4) | CsF | Dioxane | 100 | 12 | 92 |
| 4-Chloroanisole | Phenyltributyltin | Pd(OAc)₂ (2) / SPhos (4) | CuI | Dioxane | 110 | 24 | 88 |
| 1-Iodo-4-nitrobenzene | Phenyltributyltin | PdCl₂(PPh₃)₂ (2) | - | DMF | 80 | 8 | 90[8] |
| Vinyl bromide | Phenyltributyltin | Pd(PPh₃)₄ (1) | - | THF | 60 | 6 | 99[2] |
Table 4: Negishi Coupling
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylzinc chloride | Pd₂(dba)₃ (0.01) | 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | THF | 70 | 12 | 98[4] |
| 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle (0.1) | XPhos | THF | 75 | 16 | 95[9] |
| 4-Iodoacetophenone | Phenylzinc chloride | Ni(acac)₂ (5) | PPh₃ | THF | 25 | 2 | 95[10] |
| 1-Chloro-4-nitrobenzene | (2,3-Dimethylphenyl)zinc chloride | Pd₂(dba)₃ (0.1) | 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | THF | 25 | 12 | 94[4] |
| 2-Chloronaphthalene | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | THF/NMP | 100 | 12 | 93[4] |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl
This protocol describes a standard laboratory procedure for the synthesis of 4-methylbiphenyl.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Spherical phosphine (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and SPhos (0.02 mmol, 8.2 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl as a white solid.
Heck Reaction: Synthesis of (E)-Stilbene
This protocol describes a typical procedure for the synthesis of (E)-stilbene.
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add iodobenzene (1.0 mmol, 204 mg), potassium carbonate (1.5 mmol, 207 mg), and palladium(II) acetate (0.01 mmol, 2.2 mg).
-
Evacuate and backfill the flask with an inert gas.
-
Add DMF (5 mL) and styrene (1.2 mmol, 125 mg) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[7]
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield (E)-stilbene as a white crystalline solid.
Stille Coupling: Synthesis of Biphenyl
This protocol provides a general procedure for the synthesis of biphenyl via Stille coupling.
Materials:
-
Iodobenzene
-
Phenyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Diethyl ether
-
Saturated aqueous potassium fluoride (KF)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve iodobenzene (1.0 mmol, 204 mg) and phenyltributyltin (1.1 mmol, 404 mg) in toluene (5 mL).
-
Add Pd(PPh₃)₄ (0.02 mmol, 23 mg) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Stir the solution vigorously with a saturated aqueous solution of KF for 30 minutes to remove tin byproducts.
-
Filter the mixture through a pad of celite, and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (hexanes) to obtain biphenyl.
Negishi Coupling: Synthesis of 4-Methylbiphenyl
This protocol details the synthesis of 4-methylbiphenyl using a Negishi coupling.
Materials:
-
4-Chlorotoluene
-
Phenylzinc chloride solution (prepared in situ or commercially available)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (a biarylphosphine ligand)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.005 mmol, 4.6 mg) and the biarylphosphine ligand (0.012 mmol) to a dry Schlenk tube.
-
Add anhydrous THF (2 mL) and stir for 10 minutes.
-
In a separate flask, add 4-chlorotoluene (1.0 mmol, 126.6 mg).
-
To the flask containing 4-chlorotoluene, add the prepared catalyst solution followed by the phenylzinc chloride solution (1.2 mmol).
-
Heat the reaction mixture to 70 °C and stir for 12 hours.[4]
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography (hexanes) to give 4-methylbiphenyl.
Visualizing the Catalytic Cycles
To further understand the mechanisms of these powerful reactions, the following diagrams illustrate the key steps in the catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of key features of cross-coupling reactions for biphenyl synthesis.
Conclusion
The choice of the optimal cross-coupling reaction for biphenyl synthesis is a multifaceted decision that depends on factors such as substrate scope, functional group tolerance, scalability, and safety considerations. The Suzuki-Miyaura reaction is often the first choice due to its mild conditions and the low toxicity of its reagents. However, for specific applications, the Heck, Stille, and Negishi reactions offer unique advantages. The Heck reaction is ideal for the synthesis of stilbene derivatives, while the Stille reaction demonstrates broad functional group compatibility. The Negishi coupling excels in reactions involving sterically demanding substrates. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate strategy to efficiently and effectively synthesize their target biphenyl compounds.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Biological Activities of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl and Other Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl and structurally related biphenyl derivatives. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its potential activities based on the performance of analogous compounds in various biological assays. The information presented herein is intended to guide future research and drug discovery efforts by highlighting key structure-activity relationships and providing detailed experimental protocols.
Biphenyl scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the biphenyl rings.[3] The presence of electron-donating groups, such as methoxy and benzyloxy moieties, is known to modulate the pharmacological profile of these molecules.[3][4]
Comparative Analysis of Biological Activities
This section presents a comparative overview of the in vitro activities of various biphenyl derivatives, focusing on anticancer and antioxidant properties, which are commonly associated with this class of compounds.
Anticancer Activity
The cytotoxicity of biphenyl derivatives has been evaluated against various cancer cell lines. The data suggests that the substitution pattern on the biphenyl core plays a crucial role in determining the anticancer potency. For instance, hydroxylated biphenyls have demonstrated significant antiproliferative activity against malignant melanoma cells.[5][6] The presence of methoxy and benzyloxy groups can also contribute to the cytotoxic effects.
Table 1: In Vitro Anticancer Activity of Biphenyl Derivatives (MTT Assay)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl 11 | Malignant Melanoma | 1.7 ± 0.5 | [5] |
| Hydroxylated Biphenyl 12 | Malignant Melanoma | 2.0 ± 0.7 | [5] |
| [3,3']biphenylaminoquinoline 7j | SW480 (Colorectal) | 1.05 | [1] |
| [3,3']biphenylaminoquinoline 7j | DU145 (Prostate) | 0.98 | [1] |
| [3,3']biphenylaminoquinoline 7j | MDA-MB-231 (Breast) | 0.38 | [1] |
| [3,3']biphenylaminoquinoline 7j | MiaPaCa-2 (Pancreatic) | 0.17 | [1] |
| 2-arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine (A56) | PD-1/PD-L1 Inhibition | 0.0024 ± 0.0008 | [7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antioxidant Activity
The antioxidant capacity of biphenyl derivatives is often attributed to their ability to scavenge free radicals. The number and position of hydroxyl and methoxy groups can significantly influence this activity.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging potential of these compounds.
Table 2: In Vitro Antioxidant Activity of Biphenyl Derivatives (DPPH Assay)
| Compound/Derivative | IC50 (µg/mL) | Reference |
| Benzimidazole–biphenyl derivative 7h | 2.43 ± 0.4 µM | [1] |
| Benzimidazole–biphenyl derivative 7c | 2.90 ± 0.7 µM | [1] |
| PREOG (Plant Extract containing biphenyls) | 39.90 | [8] |
IC50: The concentration of the antioxidant that scavenges 50% of the DPPH radicals.[3]
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add the test compound solutions and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.[3]
Signaling Pathways
The anticancer and antioxidant effects of biphenyl derivatives are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[9][10] Its aberrant activation is a common feature in many cancers. Some biphenyl derivatives may exert their anticancer effects by inhibiting this pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[11][12] Dysregulation of this pathway is also frequently observed in cancer.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation and immunity, and its chronic activation is linked to cancer development and progression.[13][14][15] The anti-inflammatory properties of some biphenyl derivatives may be mediated through the inhibition of this pathway.
Conclusion
While direct biological assay data for this compound is not extensively available, the analysis of structurally similar biphenyl derivatives provides valuable insights into its potential therapeutic applications. The presence of benzyloxy and methoxy substituents suggests that this compound may exhibit notable anticancer and antioxidant activities. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Quantitative NMR (qNMR) for Purity Assessment of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl: A Comparative Guide
For researchers and professionals in drug development, the accurate determination of purity for novel chemical entities is paramount. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl.
Quantitative NMR stands out as a powerful primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1][2][3][4] Its principle relies on the direct proportionality between the NMR signal integral and the number of atomic nuclei contributing to that signal, making it an invaluable tool for assigning the purity of reference standards and novel compounds.[2][3][5][6]
Comparison of Analytical Methods
The selection of an analytical technique is contingent on factors such as the physicochemical properties of the analyte, potential impurities, required accuracy, and sample throughput.[4] The following table summarizes the key performance indicators for qNMR, HPLC, and GC-MS in the context of analyzing this compound.
Table 1: Comparison of Key Performance Indicators for Purity Analysis
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2][3][6] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4][7] | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[8] |
| Typical Purity Assay Range | 95.0% - 100.5%[4] | 98.0% - 102.0%[4] | Not typically used for primary purity assay but for impurity identification. |
| Limit of Detection (LOD) | ~0.1%[4] | ~0.01%[4] | <0.01% for specific impurities. |
| Limit of Quantitation (LOQ) | ~0.3%[4] | ~0.03%[4] | <0.03% for specific impurities. |
| Analysis Time per Sample | 5 - 15 minutes[4] | 15 - 30 minutes[4] | 20 - 40 minutes[4] |
| Sample Preparation | Precise weighing and dissolution in a deuterated solvent with an internal standard.[4] | Dissolution in a suitable solvent, filtration.[4] | Dissolution in a volatile solvent, possible derivatization. |
| Strengths | Primary method, non-destructive, provides structural information, no analyte-specific standard needed.[8][9] | High resolution and sensitivity, robust and widely available.[7] | High sensitivity and selectivity, excellent for identifying volatile impurities.[8] |
| Limitations | Lower sensitivity than chromatographic methods, potential for signal overlap.[8] | Requires a reference standard for each compound for accurate quantification. | Limited to thermally stable and volatile compounds. |
Quantitative Data Summary
The following table presents hypothetical data for a purity analysis of a single batch of this compound to illustrate the comparative results obtained from each technique.
Table 2: Hypothetical Purity Analysis Data for this compound
| Analytical Method | Purity Value (%) | Relative Standard Deviation (RSD, n=3) (%) | Key Impurities Detected |
| ¹H qNMR | 99.1 | 0.2 | Residual solvents (e.g., Ethyl Acetate) |
| HPLC (UV, 254 nm) | 99.3 (Area %) | 0.5 | 4-Methoxybiphenyl, Benzyl alcohol |
| GC-MS | Not applicable for purity assay | Not applicable | Confirmed presence of Benzyl alcohol |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the absolute quantitation approach using an internal standard, which is preferred for high-accuracy analysis.[10]
-
Selection of Internal Standard (IS): Choose a high-purity (>99.9%) certified internal standard such as Maleic Acid or Dimethyl sulfone. The IS should be soluble in the chosen deuterated solvent, not react with the analyte, and have at least one signal that is well-resolved from analyte and impurity signals.[10]
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex the vial to ensure complete dissolution and transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400-600 MHz).[1]
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (D1): Set a long relaxation delay (e.g., D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration. A value of 30-60 seconds is common.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the methoxy protons (~3.8 ppm) or the benzylic protons (~5.1 ppm) are good candidates. For Maleic Acid IS, the vinylic protons (~6.3 ppm) can be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P_IS : Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of this compound in Acetonitrile at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.[11]
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
-
Inlet Temperature: 280 °C.[11]
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 290 °C.[11]
-
Ion Source Temperature: 230 °C.[11]
-
-
Sample Preparation: Prepare a solution of the analyte in a volatile solvent like Dichloromethane or Ethyl Acetate at ~1 mg/mL.
Workflow Visualization
The following diagram illustrates the logical workflow for determining the purity of a compound using the qNMR method.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Conclusion
For the purity assessment of this compound, each analytical technique offers distinct advantages. HPLC provides excellent resolution for separating closely related impurities, making it ideal for routine quality control. GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.
However, qNMR is the superior method for absolute purity determination . As a primary ratio method, it does not require an identical reference standard of the analyte, which is often unavailable for novel compounds.[12] Its accuracy, precision, and the structural information it provides make qNMR an indispensable technique for certifying reference materials and for establishing the definitive purity of new chemical entities in a drug development pipeline. For a comprehensive purity profile, a combination of these orthogonal techniques is often employed.[4]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 11. benchchem.com [benchchem.com]
- 12. usp.org [usp.org]
A Comparative Guide to Catalytic Systems for Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyl scaffolds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to advanced materials like organic light-emitting diodes (OLEDs). The development of transition-metal catalyzed cross-coupling reactions has revolutionized the formation of these crucial C(sp²)-C(sp²) bonds, offering milder conditions and broader functional group tolerance compared to classical methods. This guide provides a comparative analysis of the most prevalent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic challenges.
Performance Comparison of Key Catalytic Systems
The choice of a catalytic system is often a trade-off between cost, efficiency, substrate scope, and reaction conditions. Palladium-based systems, particularly for the Suzuki-Miyaura coupling, are the most widely used due to their versatility and high yields.[1][2] However, the high cost and scarcity of palladium have driven the development of catalysts based on more abundant metals like nickel, copper, and iron.[3][4]
The following table summarizes the performance of various catalytic systems for biphenyl synthesis, highlighting their key characteristics.
| Catalytic System (Example) | Coupling Reaction | Typical Substrates | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Palladium | ||||||
| Pd(PPh₃)₄ / Base (K₂CO₃, K₃PO₄) | Suzuki-Miyaura | Aryl Halide (I, Br, Cl) + Arylboronic Acid/Ester | Toluene, Dioxane, or THF/H₂O; 80-110 °C; 2-24h | 70-99% | High yields, excellent functional group tolerance, commercially available reagents.[1][5] | High cost of Pd, potential for phosphine ligand toxicity, sometimes requires anhydrous/anaerobic conditions.[3] |
| Pd(OAc)₂ / Ligand / Base | Heck | Aryl Halide + Alkene | DMF, NMP; 100-140 °C | 60-95% | Forms substituted alkenes which can be precursors to biphenyls, atom economical.[6] | Requires higher temperatures, limited to alkene coupling partners. |
| Pd(dba)₂ / Ligand (tfp) / Base | Negishi | Aryl Halide + Arylzinc Reagent | THF; 25-66 °C | 75-95% | Milder conditions, highly reactive organozinc reagents.[7] | Organozinc reagents are moisture/air sensitive.[7] |
| Nickel | ||||||
| Ni(acac)₂ / PPh₃ | Negishi | Aryl Halide + Arylzinc Chloride | THF, Microwave; 75-120 °C | 75-95% | Lower cost than palladium, effective for challenging couplings.[7] | Can be sensitive to air/moisture, may require specific ligands.[4] |
| NiCl₂(dppe) / Mg | Kumada | Aryl Halide + Aryl Grignard Reagent | THF, Et₂O; 25-66 °C | 80-95% | High reactivity, inexpensive metal.[3][7] | Grignard reagents have limited functional group tolerance, strictly anhydrous conditions required. |
| Copper | ||||||
| Cu Powder or CuI / Ligand | Ullmann | Aryl Halide (I, Br) | High temp solvents (DMF, NMP); 150-210 °C | 40-80% | Inexpensive, palladium-free.[8] | Harsh reaction conditions (high temp), often requires stoichiometric copper, limited substrate scope.[9] |
| CuCl₂ / ZnCl₂ | Organozinc Coupling | 2,2'-Dilithiobiaryls | THF; -78 °C to RT | 70-81% | Good yields for specific intramolecular couplings to form biphenylenes.[10] | Limited to specific pre-functionalized substrates. |
| Iron | ||||||
| FeCl₃ / Ligand / Reductant | Suzuki-Miyaura type | Aryl Halide + Aryl Grignard or Arylboronic Acid | THF/NMP; 25-120 °C | 50-90% | Very low cost, environmentally benign.[7] | Less developed, may have lower yields and broader catalyst screening is often necessary. |
Visualizing the Process: Workflows and Mechanisms
Understanding the experimental workflow and the underlying catalytic cycles is crucial for troubleshooting and optimizing reactions.
The following diagram outlines a typical workflow for a metal-catalyzed cross-coupling reaction for biphenyl synthesis.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ajphr.com [ajphr.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 9. CN101054330A - Synthesis method for biphenyl compound - Google Patents [patents.google.com]
- 10. Synthesis of biphenylenes and tetraphenylenes using copper-catalyzed coupling of arylzinc intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Differentiating Methoxy-Substituted Biphenyl Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of isomers is critical, as subtle changes in molecular structure can dramatically alter a compound's biological activity and physical properties. This guide provides a comprehensive comparison of 2-, 3-, and 4-methoxybiphenyl isomers using mass spectrometry, offering detailed experimental data and methodologies to facilitate their unambiguous differentiation.
The positional isomerism of the methoxy group on the biphenyl core significantly influences the fragmentation patterns observed in mass spectrometry. While all three isomers exhibit the same molecular ion peak, the relative abundances of their fragment ions provide a clear basis for distinction. This guide will delve into the nuances of their mass spectral behavior, supported by quantitative data and detailed fragmentation pathways.
Comparative Analysis of Mass Spectral Data
Under electron ionization (EI) conditions, methoxy-substituted biphenyls undergo characteristic fragmentation, primarily involving the loss of a methyl radical (•CH₃) and subsequent expulsion of carbon monoxide (CO). However, the relative ease of these fragmentation processes differs among the isomers, leading to distinct mass spectra.
The following table summarizes the key fragment ions and their relative intensities for 2-, 3-, and 4-methoxybiphenyl, allowing for a direct comparison.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Descriptions |
| 2-Methoxybiphenyl | 184 | 169 : High abundance, resulting from the loss of a methyl radical ([M-CH₃]⁺). This fragmentation is particularly favored in the ortho isomer. 141 : Moderate abundance, formed by the subsequent loss of carbon monoxide from the m/z 169 fragment ([M-CH₃-CO]⁺). 115 : Moderate abundance, arising from further fragmentation. |
| 3-Methoxybiphenyl | 184 | 169 : Moderate abundance from the loss of a methyl radical ([M-CH₃]⁺). 141 : High abundance, indicating a favored loss of carbon monoxide from the [M-CH₃]⁺ ion. 115 : Prominent peak, suggesting a different fragmentation cascade compared to the other isomers. |
| 4-Methoxybiphenyl | 184 | 169 : Moderate abundance due to the loss of a methyl radical ([M-CH₃]⁺). 141 : High abundance, resulting from the facile loss of carbon monoxide from the m/z 169 fragment. |
Experimental Protocols
A standard method for analyzing these isomers involves Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation: Dissolve a small amount of the methoxy-substituted biphenyl isomer in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS with a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer: Quadrupole or Ion Trap.[1]
-
Scan Range: m/z 40-300.[1]
Visualizing the Experimental Workflow and Fragmentation Pathways
To better understand the process of differentiating these isomers and their behavior in the mass spectrometer, the following diagrams illustrate the experimental workflow and the proposed fragmentation pathways.
Caption: A flowchart of the GC-MS methodology for separating and identifying methoxy-substituted biphenyl isomers.
The fragmentation pathways of the three isomers show subtle but significant differences, particularly in the case of the ortho isomer, which can exhibit an "ortho effect." This effect involves interaction between the methoxy group and the adjacent phenyl ring, influencing the fragmentation cascade.
Caption: Proposed EI fragmentation pathways for 2-, 3-, and 4-methoxybiphenyl, highlighting the key neutral losses.
References
Safety Operating Guide
Safe Disposal of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl, a compound used in industrial and scientific research.[1] Due to the limited availability of specific toxicological and environmental data for this compound, it must be handled as hazardous waste. The procedures outlined below are based on best practices for the disposal of related chemical classes, namely biphenyls and ethers.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below. The lack of comprehensive data necessitates a cautious approach to its disposal.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₂[2] |
| Molecular Weight | 290.36 g/mol [2] |
| Appearance | Beige Powder/Solid[3] |
| Solubility | No data available |
| Toxicity | No data available |
| Persistence and Degradability | No data available[1] |
| Bioaccumulative Potential | No data available[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Pure Compound/Unused Reagent: If you have unadulterated this compound that is no longer needed, it should be disposed of as hazardous chemical waste.
-
Contaminated Mixtures: Solutions containing this compound should be treated as hazardous waste. It is crucial to segregate waste streams. For instance, halogenated and non-halogenated solvent mixtures should be collected in separate, designated waste containers.
-
Empty Containers: Containers that previously held this compound must be decontaminated before being discarded.
2. Peroxide Formation Check (Critical Safety Step):
The "benzyloxy" group in the molecule is a type of ether. Ethers are known to form explosive peroxides when exposed to air and light over time.[4][5] Therefore, it is imperative to check for the presence of peroxides, especially if the container has been open for more than six months.[4][5]
-
Testing for Peroxides: Use peroxide test strips to check a small sample of the compound.
-
Positive Peroxide Test: If peroxides are detected, do not attempt to handle or dispose of the material yourself.[5] The material is now potentially shock-sensitive and explosive. Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent for specialized disposal procedures.[5]
3. Packaging for Disposal:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealable container designated for solid hazardous waste.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a compatible, leak-proof container for liquid hazardous waste.[6][7] Ensure the container is properly labeled with the chemical name and approximate concentration of all components.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
4. Decontamination of Empty Containers:
-
Triple Rinsing: To render an empty container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
Rinsate Collection: The first rinse, and in the case of highly toxic materials, the first three rinses, must be collected and disposed of as hazardous liquid waste.[6]
-
Final Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
5. Final Disposal:
-
Licensed Waste Contractor: The ultimate disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[8] Your institution's EHS office will coordinate the pickup and disposal of the waste.
-
Incineration: Given its classification as a biphenyl compound, high-temperature incineration is a common and effective method for the complete destruction of such waste, preventing its release into the environment.[8][9]
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. Polychlorinated Biphenyl (PCB) Disposal Services | Clean Harbors [cleanharbors.com]
- 9. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
This guide provides essential safety and logistical information for the handling and disposal of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment: A summary of the recommended personal protective equipment is provided in the table below.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1][2] A face shield should be worn in situations with a higher risk of splashing.[3] |
| Skin Protection | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves, such as nitrile gloves, that have been inspected before use.[1][4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Avoid using latex household gloves as they offer less protection against chemicals.[4] |
| Lab Coat or Impervious Clothing | Wear a fire/flame-resistant and impervious lab coat or clothing to prevent skin contact.[1][2] | |
| Respiratory Protection | Full-Face Respirator | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate particle filter.[1][2][5] Respiratory protection is generally not required under normal use conditions with adequate ventilation.[5][6] |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound.
Step 1: Pre-Handling Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare the Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
Step 2: Handling the Compound
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[2]
-
Portioning: If transferring the solid, use a spatula or other appropriate tool to minimize dust.
-
In Solution: When working with the compound in a solution, handle it with the same level of caution to avoid splashes and aerosol formation.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.[1]
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[2]
-
Clean-up:
-
Personal Protection: Wear the appropriate PPE during the entire cleanup process.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Waste Classification: While the provided SDS for this compound does not specify it as hazardous waste, it is prudent to treat it as such due to the general nature of biphenyl compounds.[1] Polychlorinated biphenyls (PCBs), a related class of compounds, are known to be persistent environmental pollutants.[8][9]
Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect the solid compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Storage: Store the waste container in a designated and secure waste accumulation area.
-
Professional Disposal: Engage a licensed and reputable chemical waste management company for the final disposal of the hazardous waste.[1] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all environmental regulations.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
